5-Ethyl-2,2-dimethyloctane
Description
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Properties
CAS No. |
62183-97-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5-ethyl-2,2-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-8-11(7-2)9-10-12(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
ACWGGQUVVQOZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CCC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the branched alkane, 5-Ethyl-2,2-dimethyloctane. Due to a scarcity of publicly available experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from analogous structures to present a thorough profile. This guide covers molecular and physical characteristics, chemical reactivity, and generalized experimental protocols for synthesis and analysis, serving as a valuable resource for professionals in research and drug development.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a member of the dodecane (B42187) isomer family, its branched structure imparts distinct physical and chemical properties compared to its linear counterpart, n-dodecane. Understanding these properties is crucial for its potential applications in various fields, including its use as a non-polar solvent, a component in fuel blends, or as a reference compound in analytical chemistry. This guide aims to consolidate the predicted and known characteristics of this compound, offering a foundational understanding for scientific applications.
Molecular and Physical Properties
The molecular structure of this compound, with its ethyl and dimethyl substitutions, influences its physical properties. While specific experimental data are limited, the following table summarizes its key molecular identifiers and provides estimated physical properties based on computational models and data from similar branched alkanes.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| CAS Number | 62183-97-5 | PubChem[1] |
| Boiling Point | Estimated 190-210 °C | Inferred from isomers |
| Melting Point | Estimated < -50 °C | Inferred from isomers |
| Density | Estimated 0.75-0.77 g/cm³ | Inferred from isomers |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | General alkane properties[2] |
Chemical Properties and Reactivity
As a saturated hydrocarbon, this compound exhibits the characteristic chemical inertness of alkanes. Its reactivity is generally limited to combustion and free-radical halogenation under specific conditions.
Combustion
Complete combustion of this compound in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy.
Reaction: 2 C₁₂H₂₆(l) + 37 O₂(g) → 24 CO₂(g) + 26 H₂O(g) + Energy
Halogenation
Under ultraviolet (UV) light or at high temperatures, this compound can undergo free-radical halogenation. The reaction is generally non-selective, leading to a mixture of halogenated products. The substitution is more likely to occur at tertiary hydrogen atoms due to the higher stability of the resulting tertiary free radical.
Experimental Protocols
Synthesis of Branched Alkanes
A versatile method for synthesizing highly branched alkanes involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation of the resulting alkene.
Experimental Workflow:
The Wurtz reaction can be employed to synthesize symmetrical alkanes by coupling two alkyl halides in the presence of sodium metal. To synthesize an unsymmetrical alkane like this compound, a mixture of products would be expected, making this method less ideal for targeted synthesis.
Logical Relationship:
Analytical Protocols
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., hexane).
-
Injection: Inject the sample into the GC.
-
Separation: The sample is vaporized and travels through a capillary column, separating based on boiling point and polarity.
-
Detection (MS): As components elute from the column, they enter the mass spectrometer, are ionized, and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for identification. Branched alkanes often show characteristic fragmentation at the branching points.[3][4]
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.
Expected Spectral Features:
-
¹H NMR: Signals for methyl, methylene, and methine protons would appear in the upfield region (typically 0.7-2.0 ppm). The chemical shifts and splitting patterns would be complex due to the branching.
-
¹³C NMR: Distinct signals for each unique carbon atom would be observed. Quaternary carbons would appear as singlets.
Signaling Pathways and Logical Relationships
Currently, there is no known involvement of this compound in specific biological signaling pathways. Its primary relevance in a biological context would be as a non-polar, inert molecule.
Conclusion
This compound is a branched alkane with physical and chemical properties dictated by its molecular structure. While specific experimental data is sparse, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The generalized protocols for synthesis and analysis offer a practical framework for researchers and professionals working with this and similar branched alkanes. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure
5-Ethyl-2,2-dimethyloctane is a saturated hydrocarbon featuring an eight-carbon main chain (octane). It is substituted with two methyl groups at the second carbon position and an ethyl group at the fifth carbon position.
IUPAC Nomenclature and Chemical Formula
-
IUPAC Name: this compound
-
Chemical Formula: C₁₂H₂₆
-
Molecular Weight: 170.33 g/mol [1]
-
CAS Number: 62183-97-5
Connectivity and Basic Structural Features
The molecular structure is characterized by single covalent bonds between all atoms. The carbon skeleton can be visualized as an octane (B31449) chain with branching at the C2 and C5 positions. The presence of a quaternary carbon at the C2 position, bonded to two methyl groups and two other carbon atoms, introduces significant steric hindrance in that region of the molecule.
Conformational Analysis
The flexibility of single carbon-carbon bonds allows this compound to exist in numerous conformations, which are different spatial arrangements of the atoms. These conformations are interconvertible through bond rotation and differ in their potential energy. The most stable conformations are those that minimize steric and torsional strain.
Key Rotatable Bonds and Dihedral Angles
The conformational landscape of this compound is primarily determined by the rotation around several key C-C bonds. The most significant of these is the C4-C5 bond, as rotation around this bond will dictate the relative positions of the bulky substituents on the octane chain.
The stability of different conformations is often described in terms of dihedral angles, which are the angles between two intersecting planes. For alkanes, the most stable conformations are typically the staggered conformations (dihedral angles of 60°, 180°, and 300°), while the eclipsed conformations (dihedral angles of 0°, 120°, and 240°) are the least stable due to torsional strain.
Predicted Stable Conformations
Due to the complexity of the molecule, a full conformational analysis would require computational modeling. However, we can predict the general features of the most stable conformers by considering the principles of steric hindrance.
The bulky tert-butyl group at one end of the molecule (originating from the 2,2-dimethyl substitution) and the ethyl group at the C5 position will tend to orient themselves to be as far apart as possible to minimize steric repulsion. This suggests that the lowest energy conformation will likely have an extended, zig-zag arrangement of the carbon backbone, with the ethyl group in an anti-periplanar position relative to the main chain.
Estimated Bond Parameters
While specific experimental values for this compound are not available, typical bond lengths and angles for alkanes can be used as a reasonable approximation.
| Parameter | Estimated Value |
| C-C Bond Length | ~1.54 Å |
| C-H Bond Length | ~1.09 Å |
| C-C-C Bond Angle | ~109.5° |
| H-C-H Bond Angle | ~109.5° |
Note: These are generalized values. Actual bond lengths and angles will vary slightly due to the specific chemical environment within the molecule.
Experimental and Computational Methodologies
Determining the precise conformational preferences and structural parameters of a molecule like this compound would typically involve a combination of experimental techniques and computational modeling.
Experimental Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.
-
¹H and ¹³C NMR: These experiments would provide information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts can give clues about the local geometry.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique can be used to identify protons that are close to each other in space, providing crucial distance constraints for determining the preferred conformation.
-
Coupling Constants (J-coupling): The magnitude of the coupling constants between adjacent protons is dependent on the dihedral angle between them (as described by the Karplus equation). Measuring these constants can provide quantitative information about the torsional angles in the molecule.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based conformational analysis.
3.1.2. Gas Electron Diffraction (GED)
GED is a technique used to determine the structure of molecules in the gas phase. It provides information about bond lengths, bond angles, and the overall geometry of the molecule. By analyzing the diffraction pattern of electrons scattered by the molecules, a radial distribution curve can be generated, which reveals the distances between atoms.
Experimental Workflow for Gas Electron Diffraction:
References
A Comprehensive Guide to the IUPAC Nomenclature of Highly Branched Dodecane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as it applies to highly branched isomers of dodecane (B42187) (C₁₂H₂₆). A systematic and unambiguous naming convention for complex organic molecules is paramount in scientific research and drug development, ensuring clear communication and accurate identification of chemical structures. Dodecane, with its 355 structural isomers, serves as an excellent model for illustrating the systematic application of these rules to complex, highly branched alkanes.[1][2]
Systematic Protocol for IUPAC Nomenclature of Branched Alkanes
The IUPAC system provides a methodical protocol for naming alkanes, ensuring that every distinct isomer has a unique and descriptive name.[3][4] This process can be broken down into a series of logical steps, detailed below.
Identifying the Principal Carbon Chain
The foundation of any IUPAC name is the principal (or parent) chain, which is the longest continuous chain of carbon atoms within the molecule.[3][5][6][7][8][9]
-
Rule 1.1.1: The longest continuous chain of carbon atoms determines the root name of the alkane. For dodecane isomers, the principal chain will be shorter than twelve carbons.
-
Rule 1.1.2: If two or more chains of equal length are identified, the chain with the greatest number of substituents is selected as the principal chain.[5][6][8][10]
Numbering the Principal Chain
Once the principal chain is identified, its carbon atoms must be numbered to provide locants for the attached substituents.
-
Rule 1.2.1: The chain is numbered from the end that gives the lowest possible number to the first substituent.[6][7][11]
-
Rule 1.2.2: If there is a tie, the chain is numbered to give the lowest possible numbers to all substituents. This is often referred to as the "first point of difference" rule.[8][12]
-
Rule 1.2.3: If different numbering directions produce the same set of locants, the direction is chosen that assigns the lowest number to the substituent that comes first in alphabetical order.[5][12]
Identifying and Naming Substituents
Groups attached to the principal chain are called substituents or alkyl groups.[3][11]
-
Rule 1.3.1: Substituents are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".[6][7] For example, a one-carbon substituent is a methyl group, and a two-carbon substituent is an ethyl group.
-
Rule 1.3.2: If the same substituent appears more than once, prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate the number of identical substituents.[5][6][11] Each substituent must have its own locant.[10]
Naming Complex Substituents
Highly branched isomers often contain complex substituents that are themselves branched.
-
Rule 1.4.1: A complex substituent is named by numbering its own longest carbon chain, starting with the carbon atom directly attached to the principal chain as position 1.[5][6][13]
-
Rule 1.4.2: The name of the complex substituent is enclosed in parentheses to avoid confusion.[5][6][14] For example, a substituent with the structure -CH(CH₃)CH₂CH₃ is named (1-methylpropyl).
-
Rule 1.4.3: For alphabetization, the entire name of the complex substituent, including any numerical prefixes, is considered.[13][14] For instance, "(1,2-dimethylpropyl)" is alphabetized under "d".
Assembling the Full IUPAC Name
The final name is constructed by combining the names of the substituents and the principal chain.
-
Rule 1.5.1: Substituents are listed in alphabetical order, preceded by their locants.[5][6][11] The prefixes "di-", "tri-", etc., and hyphenated prefixes like "sec-" and "tert-" are ignored for alphabetization, but "iso-" and "neo-" are considered part of the name.[5][15]
-
Rule 1.5.2: Numbers are separated from other numbers by commas and from letters by hyphens.[6][11] The full name is written as a single word.[6][11]
Data Presentation: Examples of Highly Branched Dodecane Isomers
The following table provides examples of highly branched dodecane isomers, illustrating the application of the IUPAC nomenclature rules.
| Structural Formula (Condensed) | Principal Chain | Substituents | IUPAC Name |
| CH₃C(CH₃)₂CH₂C(CH₃)₂CH₂CH₂CH₃ | Heptane | 2,2,4,4-Tetramethyl | 2,2,4,4-Tetramethylheptane |
| CH₃CH₂C(CH₃)₂CH(CH₃)CH(CH₃)CH₂CH₃ | Heptane | 3,3,4,5-Tetramethyl | 3,3,4,5-Tetramethylheptane |
| CH₃CH(CH₃)CH(CH₂CH₃)CH(CH₂CH₃)CH₂CH₃ | Heptane | 3,4-Diethyl-2-methyl | 3,4-Diethyl-2-methylheptane |
| (CH₃)₃CCH₂CH(CH₃)CH(CH₃)CH₂CH₃ | Heptane | 2,2,4,5-Tetramethyl | 2,2,4,5-Tetramethylheptane |
| CH₃CH₂CH(CH(CH₃)₂)CH(CH(CH₃)₂)CH₂CH₃ | Heptane | 3,4-Diisopropyl | 3,4-Diisopropylheptane |
| CH₃C(CH₃)₂CH(CH₂CH₃)C(CH₃)₂CH₂CH₃ | Heptane | 4-Ethyl-2,2,4-trimethyl | 4-Ethyl-2,2,4-trimethylheptane |
| CH₃CH₂C(CH₃)(CH₂CH₃)CH₂C(CH₃)₂CH₂CH₃ | Octane | 3-Ethyl-3,5,5-trimethyl | 3-Ethyl-3,5,5-trimethyloctane |
| CH₃CH₂C(CH₂CH₃)₂CH₂CH(CH₃)CH₂CH₃ | Octane | 3,3-Diethyl-5-methyl | 3,3-Diethyl-5-methyloctane |
| CH₃CH₂CH(CH₃)C(CH₂CH₃)₂CH₂CH₂CH₃ | Octane | 4,4-Diethyl-3-methyl | 4,4-Diethyl-3-methyloctane |
| (CH₃CH₂)₃CCH(CH₃)CH₂CH₂CH₃ | Heptane | 3,3-Diethyl-4-methyl | 3,3-Diethyl-4-methylheptane |
Visualizing the IUPAC Nomenclature Workflow
The application of IUPAC rules follows a clear, logical progression. The following diagrams, rendered using the DOT language, illustrate these workflows.
Workflow for Determining the Principal Chain
Caption: Logical flow for identifying the principal chain in a branched alkane.
Workflow for Numbering the Principal Chain
Caption: Decision process for numbering the principal carbon chain.
Workflow for Assembling the Final IUPAC Name
Caption: Step-by-step assembly of the final IUPAC name for a complex alkane.
References
- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. Dodecane, n-Dodecane, 112-40-3 [chemkits.eu]
- 3. Naming Alkanes | ChemTalk % [chemistrytalk.org]
- 4. 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. sarthaks.com [sarthaks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Naming Branched Alkanes | Chemistry | Study.com [study.com]
- 8. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]
- 9. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]
- 10. 2.4 Naming Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 11. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 12. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Naming Complex Substituents - Chad's Prep® [chadsprep.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. IUPAC Rules [chem.uiuc.edu]
An In-depth Technical Guide to the Synthesis of 5-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of plausible synthetic routes for the branched alkane 5-ethyl-2,2-dimethyloctane. Given the absence of a directly published synthesis in the surveyed literature, this document outlines two primary retrosynthetic strategies based on fundamental and widely applied organic chemistry reactions: a Grignard-based approach and a Wittig reaction-based approach. Each route is presented with detailed, step-by-step experimental protocols adapted from analogous transformations, quantitative data summarized for clarity, and logical diagrams to visualize the synthetic pathways.
Executive Summary
This compound is a saturated hydrocarbon with a specific branching pattern. Its synthesis requires the strategic formation of carbon-carbon bonds. This guide explores two robust and versatile methods for constructing the carbon skeleton of the target molecule.
Route 1: Grignard Reaction followed by Dehydration and Hydrogenation This classic three-step approach involves the synthesis of a tertiary alcohol intermediate via a Grignard reaction. The subsequent elimination of water (dehydration) yields an alkene, which is then reduced (hydrogenated) to the final alkane.
Route 2: Wittig Reaction followed by Hydrogenation This two-step route utilizes the powerful Wittig reaction to form the alkene intermediate directly from a ketone and a phosphonium (B103445) ylide. The resulting alkene is then hydrogenated to afford this compound.
Both routes offer viable pathways to the target molecule, with the choice of method depending on factors such as starting material availability, desired stereochemical control (if applicable in related structures), and reaction scalability.
Retrosynthetic Analysis and Proposed Routes
A retrosynthetic analysis of this compound suggests several possible disconnections. The most logical approaches involve forming one of the carbon-carbon bonds central to the branched structure.
Logical Workflow for Synthesis Route Selection
An In-depth Technical Guide to 5-ethyl-2,2-dimethyloctane (CAS 62183-97-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-ethyl-2,2-dimethyloctane, identified by the CAS number 62183-97-5, is a branched-chain alkane with the molecular formula C12H26. As a member of the C12 hydrocarbon family, its physicochemical properties and potential biological effects are of interest in various fields, including toxicology, environmental science, and as a potential component in complex hydrocarbon mixtures. This technical guide provides a comprehensive overview of the known properties and hazards of this compound, drawing from available data and established scientific principles for related compounds. Due to the limited availability of experimental data for this specific isomer, some information presented is based on computational estimations and data from structurally similar C12 branched alkanes.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in various systems. The following tables summarize the available quantitative data for this compound.
Table 1: General and Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H26 | [1] |
| Molecular Weight | 170.335 g/mol | [1] |
| LogP (Octanol-Water Partition Coefficient) | 4.63900 | [1] |
| Exact Mass | 170.203 g/mol | [1] |
Table 2: Estimated Physical Properties
| Property | Value | Source |
| Melting Point | -50.8 °C | Estimated |
| Boiling Point | 189 °C | Estimated |
| Density | 0.7482 g/mL | Estimated |
| Refractive Index | 1.4199 | Estimated |
Hazards and Toxicology
GHS Classification (General for C12 Isoalkanes):
-
Acute Toxicity (Oral): LD50 > 5000 mg/kg (rat)[2]
-
Acute Toxicity (Dermal): LD50 > 2000 mg/kg (rat)[2]
-
Acute Toxicity (Inhalation): LC50 > 5000 mg/m³ (rat)[2]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.
General Health Hazards:
Based on a safety data sheet for a closely related substance, prolonged or repeated exposure may cause damage to organs. It is also indicated that it may damage fertility or the unborn child. The substance is considered harmful if swallowed or inhaled.
Table 3: Summary of Toxicological Endpoints for C12-14 Iso-Alkanes
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg bw | Rat | [2] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rat | [2] |
| Acute Inhalation Toxicity (LC50) | > 5000 mg/m³ air | Rat | [2] |
Environmental Hazards
The environmental fate and ecotoxicity of this compound have not been extensively studied. However, data for a mixture of C12-14 iso-alkanes provides an indication of its potential environmental impact.
Table 4: Ecotoxicity Data for C12-14 Iso-Alkanes
| Endpoint | Result | Species | Duration | Source |
| Toxicity to Fish (LL50) | > 1000 mg/L | Oncorhynchus mykiss | 24 h | [2] |
| Toxicity to Daphnia (EL50) | > 1000 mg/L | Daphnia magna | 24 h | [2] |
| Toxicity to Algae (EL50) | > 1000 mg/L | Pseudokirchneriella subcapitata | 72 h | [2] |
Based on this data, C12-14 iso-alkanes show low acute toxicity to aquatic organisms.
Experimental Protocols
Specific experimental protocols for the synthesis, analysis, or biological evaluation of this compound are not detailed in the available literature. However, general methodologies for the synthesis and analysis of branched alkanes can be applied.
General Synthesis of Branched Alkanes
The synthesis of a specific branched alkane like this compound can be challenging and often involves multi-step procedures. A common strategy involves the use of Grignard reagents followed by dehydration and hydrogenation.[3]
Caption: A generalized workflow for the synthesis of a branched alkane.
Methodology:
-
Grignard Reagent Formation: An appropriate alkyl halide is reacted with magnesium metal in an ether solvent to form a Grignard reagent.
-
Reaction with a Ketone: The Grignard reagent is then reacted with a suitable ketone to form a tertiary alcohol. For this compound, this would require careful selection of the starting ketone and Grignard reagent to achieve the desired carbon skeleton.
-
Dehydration: The resulting tertiary alcohol is dehydrated, typically using an acid catalyst, to yield an alkene.
-
Hydrogenation: The alkene is then hydrogenated using a catalyst such as palladium on carbon to produce the final saturated branched alkane.[3]
General Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.
Caption: A typical workflow for the analysis of a branched alkane using GC-MS.
Methodology:
-
Sample Preparation: The sample containing the analyte is dissolved in a suitable volatile solvent.
-
Gas Chromatography: A small volume of the sample is injected into the gas chromatograph, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase of the capillary column.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are first ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).
-
Detection and Analysis: A detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern in the mass spectrum can be used to identify the compound by comparing it to a spectral library or by interpretation.[4]
Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature regarding the specific biological activity or any interaction of this compound with cellular signaling pathways. Research in this area would be necessary to elucidate any potential pharmacological or toxicological mechanisms of action.
Conclusion
This compound is a C12 branched alkane for which there is a significant lack of experimentally determined data. The available information, largely based on estimations and data from related compounds, suggests it has low acute toxicity. However, the potential for long-term health effects and aspiration hazards should be noted. Further experimental research is required to fully characterize its physicochemical properties, toxicological profile, and environmental fate. The general protocols for synthesis and analysis provided here can serve as a starting point for such investigations. Researchers and drug development professionals should exercise caution when handling this compound and refer to general safety guidelines for handling volatile organic compounds.
References
An In-depth Technical Guide to the Structural Isomers of Dodecane (C12H26) and Their Boiling Points
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 structural isomers, each exhibiting unique physical properties stemming from their distinct molecular architectures.[1][2] This guide provides a detailed exploration of the relationship between the structural variations of dodecane isomers and their boiling points. Understanding these structure-property relationships is crucial in various scientific disciplines, including materials science, chemical engineering, and pharmacology, where the volatility and intermolecular interactions of a compound are of paramount importance.
The boiling point of a substance is a critical physical constant that is heavily influenced by the strength of intermolecular forces. In the case of nonpolar alkanes such as dodecane and its isomers, the primary intermolecular interactions are London dispersion forces. The magnitude of these forces is dependent on the surface area of the molecule; a larger surface area allows for more points of contact between adjacent molecules, leading to stronger attractions and, consequently, a higher boiling point.
The Influence of Molecular Structure on Boiling Point
A key principle governing the boiling points of alkane isomers is the degree of branching in the carbon chain. As the number of branches increases, the molecule becomes more compact and spherical. This reduction in surface area diminishes the effectiveness of London dispersion forces, resulting in a lower boiling point. Conversely, straight-chain alkanes, with their larger surface areas, experience stronger intermolecular attractions and therefore exhibit higher boiling points.[3][4]
This principle is clearly illustrated by comparing the boiling point of the linear isomer, n-dodecane, with its various branched counterparts. As we move from singly branched to multiply branched isomers, a discernible trend of decreasing boiling points is observed.
Data Presentation: Boiling Points of Selected Dodecane Isomers
The following table summarizes the boiling points of n-dodecane and a selection of its branched isomers, showcasing the impact of structural variations on this key physical property.
| Isomer Name | IUPAC Name | Boiling Point (°C) |
| n-Dodecane | Dodecane | 216.2[5] |
| 2-Methylundecane (B1362468) | 2-Methylundecane | 210[6] |
| 3-Methylundecane (B86300) | 3-Methylundecane | 210.8[7] |
| 4-Methylundecane (B1196022) | 4-Methylundecane | 209.8[8] |
| 5-Methylundecane (B167939) | 5-Methylundecane | 204[9] |
| 2,2-Dimethyldecane | 2,2-Dimethyldecane | 201[10] |
| 3,3-Dimethyldecane | 3,3-Dimethyldecane | Not Available |
| 4,4-Dimethyldecane | 4,4-Dimethyldecane | Not Available |
| 2,2,3-Trimethylnonane | 2,2,3-Trimethylnonane | 202[11] |
| 2,3,4-Trimethylnonane (B15455513) | 2,3,4-Trimethylnonane | 200[12] |
| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | 177-178 |
| 2,2,3,3,4,4-Hexamethylhexane | 2,2,3,3,4,4-Hexamethylhexane | 192 |
Experimental Protocols for Boiling Point Determination
Accurate determination of boiling points is essential for characterizing and identifying liquid compounds. For high-purity substances like the isomers of dodecane, several advanced techniques are employed to ensure precision.
Ebulliometry
Ebulliometry is a highly accurate method for determining the boiling point of a liquid by measuring the temperature at which the vapor pressure of the liquid equals the ambient pressure.
Methodology:
-
Apparatus Setup: An ebulliometer, an instrument designed for precise boiling point measurements, is assembled. This typically consists of a boiling flask, a condenser, and a high-precision temperature probe (e.g., a platinum resistance thermometer or a thermistor).
-
Sample Preparation: A precisely measured volume of the dodecane isomer is introduced into the boiling flask.
-
Heating and Equilibration: The sample is heated gently. The design of the ebulliometer ensures that the liquid and vapor phases are in equilibrium. The vapor condenses and is returned to the boiling liquid, maintaining a constant composition.
-
Temperature Measurement: The temperature of the vapor in equilibrium with the boiling liquid is continuously monitored. The boiling point is recorded when the temperature reading stabilizes, indicating that the system has reached a steady state.
-
Pressure Correction: The ambient atmospheric pressure is recorded, and the measured boiling point is corrected to standard pressure (101.325 kPa) using appropriate thermodynamic equations if necessary.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be adapted for the determination of boiling points.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the dodecane isomer (typically a few milligrams) is hermetically sealed in a sample pan. A tiny, laser-drilled hole is often made in the lid of the pan to allow for vapor to escape at the boiling point.
-
Instrument Setup: The DSC instrument is calibrated using standard reference materials. The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5-10 °C/min).
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature. The boiling process is observed as a large endothermic peak in the DSC thermogram.
-
Boiling Point Determination: The onset temperature of the endothermic peak is taken as the boiling point of the substance at the pressure within the DSC cell. For accurate results, the pressure inside the cell should be controlled or measured.
Visualizations
Logical Relationship: Branching vs. Boiling Point
The following diagram illustrates the inverse relationship between the degree of branching in dodecane isomers and their boiling points. As the number of branches increases, the molecule becomes more compact, leading to a decrease in surface area and weaker London dispersion forces, which in turn lowers the boiling point.
Caption: Relationship between branching and boiling point in C12H26 isomers.
Experimental Workflow: Boiling Point Determination by DSC
This diagram outlines the key steps involved in determining the boiling point of a dodecane isomer using Differential Scanning Calorimetry.
References
- 1. 3-methylundecane [stenutz.eu]
- 2. Dodecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. Hydrocarbon - Stereoisomers, Structures, Reactions | Britannica [britannica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. webqc.org [webqc.org]
- 6. 2-methylundecane [chemister.ru]
- 7. 3-Methylundecane, 100 mg, CAS No. 1002-43-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 8. 4-methylundecane [chemister.ru]
- 9. 5-methylundecane [stenutz.eu]
- 10. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. 2,3,4-trimethylnonane [chemicalbook.com]
Spectroscopic Analysis of 5-Ethyl-2,2-dimethyloctane: A Technical Guide
This guide provides a detailed overview of the expected spectroscopic data for 5-Ethyl-2,2-dimethyloctane, aimed at researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, comprehensive experimental protocols for data acquisition, and logical diagrams to visualize molecular structure and experimental workflows.
Predicted Spectroscopic Data
Due to the absence of experimentally acquired spectra for this compound in publicly available databases, this section presents predicted data based on established principles of organic spectroscopy.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping signals in the upfield region, characteristic of saturated hydrocarbons. The chemical shifts are influenced by the electronic environment of each proton.
| Protons (Label) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| a | ~ 0.85 | s | 9H |
| b | ~ 1.25 | m | 2H |
| c | ~ 1.25 | m | 2H |
| d | ~ 1.35 | m | 1H |
| e | ~ 1.25 | m | 2H |
| f | ~ 0.88 | t | 3H |
| g | ~ 1.25 | m | 2H |
| h | ~ 0.90 | t | 3H |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts are predicted based on the degree of substitution and proximity to branching points.
| Carbon (Label) | Chemical Shift (δ, ppm) (Predicted) | Carbon Type |
| 1 | ~ 29.0 | CH₃ |
| 2 | ~ 31.0 | C |
| 3 | ~ 42.0 | CH₂ |
| 4 | ~ 25.0 | CH₂ |
| 5 | ~ 45.0 | CH |
| 6 | ~ 28.0 | CH₂ |
| 7 | ~ 23.0 | CH₂ |
| 8 | ~ 14.0 | CH₃ |
| 9 (Ethyl CH₂) | ~ 26.0 | CH₂ |
| 10 (Ethyl CH₃) | ~ 11.0 | CH₃ |
Predicted IR Data
The infrared spectrum of an alkane is characterized by absorptions corresponding to C-H stretching and bending vibrations.[1][2] The C-C bond vibrations are typically weak and fall in the fingerprint region.[1][2]
| Vibrational Mode | Predicted Absorption (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850-2960 | Strong |
| C-H Bend (CH₂) | 1450-1470 | Medium |
| C-H Bend (CH₃) | 1375-1385 and ~1465 | Medium |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for a liquid alkane sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation for ¹H and ¹³C NMR
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. For non-polar alkanes, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are common choices.
-
Concentration: Prepare a solution by dissolving approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils of the NMR spectrometer (typically 4-5 cm).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It is often included in commercially available deuterated solvents.
2.1.2. ¹H NMR Data Acquisition
-
Instrument Setup: Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field across the sample.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is appropriate.
-
Acquisition Time: Typically 2-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
2.1.3. ¹³C NMR Data Acquisition
-
Instrument Setup: The same sample and initial setup as for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum. If TMS is present, its signal will be at 0.00 ppm. Alternatively, the solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Neat Liquid)
-
Salt Plates: Use clean and dry salt plates (e.g., NaCl or KBr). Handle them by the edges to avoid moisture from fingerprints.
-
Sample Application: Place one to two drops of the liquid this compound onto the surface of one salt plate.
-
Film Formation: Place the second salt plate on top and gently press to form a thin, uniform liquid film between the plates.
2.2.2. IR Data Acquisition
-
Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the prepared salt plates in the sample holder of the IR spectrometer.
-
Acquisition: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the salt plates with a dry, non-polar solvent (e.g., hexane (B92381) or chloroform) and store them in a desiccator.
Visualizations
The following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.
Caption: Molecular structure of this compound with carbon numbering.
References
An In-depth Technical Guide on 5-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2,2-dimethyloctane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As a branched-chain alkane, its physicochemical properties are of interest for understanding structure-property relationships in fuel and lubricant technologies, as well as for its potential as a non-polar solvent or an intermediate in chemical synthesis. This document provides a summary of its known properties and a proposed synthetic approach.
Physicochemical Properties
The majority of the available data on this compound is derived from computational models. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62183-97-5 | PubChem[1] |
| Canonical SMILES | CCCC(CC)CCC(C)(C)C | PubChem[1] |
| InChI Key | ACWGGQUVVQOZPJ-UHFFFAOYSA-N | PubChem[1] |
| Computed Boiling Point | Not available | |
| Computed Melting Point | Not available | |
| Computed Density | Not available |
Proposed Synthesis
While a specific synthesis for this compound has not been documented, a plausible route can be devised using established methods for creating carbon-carbon bonds and removing functional groups, such as the Grignard reaction followed by dehydration and hydrogenation.
3.1. Proposed Experimental Protocol
Step 1: Grignard Reaction
-
Objective: To form the carbon skeleton of the target molecule by reacting a Grignard reagent with a suitable ketone.
-
Procedure:
-
Prepare a Grignard reagent from 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) by reacting it with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 4-heptanone (B92745) in anhydrous diethyl ether.
-
Slowly add the prepared Grignard reagent to the solution of 4-heptanone at 0 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 5-ethyl-2,2-dimethyloctan-5-ol.
-
Step 2: Dehydration of the Tertiary Alcohol
-
Objective: To eliminate the hydroxyl group to form an alkene.
-
Procedure:
-
To the crude 5-ethyl-2,2-dimethyloctan-5-ol, add a strong acid catalyst such as sulfuric acid or phosphoric acid.
-
Heat the mixture to induce dehydration. The resulting alkene mixture may contain isomers depending on the elimination pathway (Zaitsev's rule vs. Hofmann elimination).
-
Purify the alkene product by distillation.
-
Step 3: Hydrogenation of the Alkene
-
Objective: To reduce the double bond to a single bond, yielding the final alkane.
-
Procedure:
-
Dissolve the purified alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Filter off the catalyst and remove the solvent under reduced pressure to yield this compound.
-
Further purification can be achieved by distillation or column chromatography.
-
3.2. Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Analytical and Spectroscopic Characterization
The successful synthesis of this compound would be confirmed through various analytical techniques.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expected Outcome: A single major peak in the gas chromatogram would indicate the purity of the compound. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170. Common fragmentation patterns for branched alkanes would be observed, including the preferential cleavage at the branching points leading to stable carbocations.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show a complex pattern of overlapping multiplets in the aliphatic region (typically 0.8-1.5 ppm) corresponding to the various methyl, methylene, and methine protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The chemical shifts would be in the typical range for sp³ hybridized carbons in alkanes.
4.3. Infrared (IR) Spectroscopy
-
Expected Outcome: The IR spectrum would be characteristic of a saturated alkane, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of peaks corresponding to C=C or O-H bonds would confirm the successful conversion to the alkane.
Biological Activity and Signaling Pathways
There is currently no information available in scientific literature or databases regarding any specific biological activity or signaling pathway associated with this compound. Alkanes are generally considered to be biologically inert, though they can have effects as solvents or through non-specific interactions with cell membranes at high concentrations.
Conclusion
This compound is a branched alkane for which detailed experimental data is scarce. This guide provides a compilation of its computed properties and outlines a plausible, though unconfirmed, synthetic route. Further experimental investigation is required to validate these properties and explore potential applications. The analytical data provided can serve as a reference for future studies involving the synthesis and characterization of this compound.
References
A Technical Guide to the Solubility of 5-Ethyl-2,2-dimethyloctane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Ethyl-2,2-dimethyloctane is a branched-chain aliphatic hydrocarbon with the chemical formula C12H26[1]. As a nonpolar molecule, its solubility is governed by the "like dissolves like" principle, indicating high solubility in nonpolar organic solvents and poor solubility in polar solvents such as water[2][3][4][5][6]. The large, branched structure results in van der Waals dispersion forces being the primary intermolecular interaction[2][3]. This document outlines the predicted solubility profile of this compound, presents qualitative solubility data for the analogous compound isododecane, and provides a robust experimental workflow for researchers to determine precise solubility values.
Predicted Solubility Profile
The solubility of an alkane in an organic solvent is an energetically favorable process when the van der Waals forces between solvent molecules are broken and replaced by similar forces with the solute molecules[2][3][4]. Based on this principle, this compound is expected to be highly soluble in solvents with low polarity.
Its behavior can be confidently predicted by examining its structural isomer, isododecane, a common component in the cosmetics and industrial solvent industries. Isododecane is described as having very good solubility or unlimited miscibility with a wide range of organic solvents, while being virtually insoluble in water[7][8].
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Mineral Spirits | High / Miscible | These solvents exclusively interact via van der Waals forces, perfectly matching the intermolecular forces of the nonpolar alkane[3][5][9]. |
| Halogenated | Dichloromethane, Chloroform | High / Miscible | These solvents, while having some polarity, effectively solvate hydrocarbons[7]. |
| Ethers & Esters | Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate | High / Miscible | These solvents have sufficient nonpolar character to readily dissolve large alkanes[7][8]. |
| Silicones | Dimethicone, Cyclomethicone | High / Miscible | Isododecane is known to be soluble in and compatible with silicones, a characteristic expected to be shared by its isomer[8][9]. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Low to Sparingly Soluble | The strong dipole-dipole interactions of these solvents make solvation of a nonpolar alkane energetically unfavorable. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Sparingly Soluble | While some miscibility with higher alcohols is noted for isododecane, solubility decreases significantly with more polar, short-chain alcohols due to their strong hydrogen-bonding networks[7][8]. |
| Aqueous | Water | Insoluble | The energy required to break the strong hydrogen bonds in water is not compensated by the weak van der Waals forces formed with the alkane[2][3][4]. |
Factors Influencing Solubility
The dissolution of a nonpolar solute like this compound into a solvent is primarily dictated by the relative polarity of the solute and solvent. The logical relationship is straightforward and can be visualized as a decision process.
Caption: Diagram 1: Logical Flow of Solubility Prediction.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique[10][11]. This analytical method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution[10][12].
4.1 Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes
4.2 Procedure
-
Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is necessary to ensure saturation[11].
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is crucial to demonstrate that equilibrium has been attained[12].
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostat for several hours to permit the undissolved solute to settle.
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved micro-droplets or particulates[12].
-
Analysis: Accurately dilute the filtered sample with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method to determine the concentration of the solute.
-
Calculation: Calculate the solubility from the measured concentration, accounting for any dilution. Express the results in appropriate units, such as g/100 mL, mol/L, or mole fraction.
The following diagram illustrates this experimental workflow.
Caption: Diagram 2: Experimental Workflow for Solubility Measurement.
Conclusion
While direct, quantitative solubility data for this compound is not currently published, a strong predictive assessment can be made based on its nonpolar, branched alkane structure and the known properties of its isomer, isododecane. It is expected to be highly soluble to miscible in nonpolar solvents such as hydrocarbons, ethers, and silicones, and poorly soluble in polar solvents, especially water. For applications requiring precise quantitative values, the provided experimental protocol offers a reliable methodology for their determination.
References
- 1. This compound | C12H26 | CID 53428791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. All about Solubility of Alkanes [unacademy.com]
- 6. oit.edu [oit.edu]
- 7. haltermann-carless.com [haltermann-carless.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Isododecane | Cosmetic Ingredients Guide [ci.guide]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note and Protocol: Synthesis of 5-Ethyl-2,2-dimethyloctane via Hydroisomerization of n-Dodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroisomerization of long-chain n-alkanes is a crucial process in the petroleum and chemical industries for the production of high-octane gasoline components, high-quality lubricant base oils, and specialty chemicals. This process transforms linear alkanes into their branched isomers, which possess superior properties such as higher octane (B31449) numbers and lower freezing points. This application note details the synthesis of 5-Ethyl-2,2-dimethyloctane, a highly branched C12 iso-alkane, through the hydroisomerization of n-dodecane. While the specific synthesis of this isomer is not extensively reported, this document provides a comprehensive protocol based on established principles of n-alkane hydroisomerization, focusing on conditions that favor the formation of multi-branched isomers. The methodologies and data presented are compiled from various scientific sources to guide researchers in achieving high yields of desired iso-alkanes.
Principles of n-Dodecane Hydroisomerization
The hydroisomerization of n-dodecane is a bifunctional catalytic process that involves two main types of active sites on the catalyst: a metallic site for hydrogenation-dehydrogenation and an acidic site for skeletal isomerization. The reaction mechanism proceeds through the following key steps:
-
Dehydrogenation: n-Dodecane is first dehydrogenated on a metal site (typically a noble metal like Platinum) to form n-dodecene isomers.
-
Protonation and Isomerization: The n-dodecene isomers migrate to Brønsted acid sites on the support (commonly a zeolite) where they are protonated to form carbenium ions. These carbenium ions then undergo skeletal rearrangement to form various branched isomers.
-
Hydrogenation: The branched carbenium ions are deprotonated to form iso-dodecenes, which then migrate back to the metal sites to be hydrogenated into the final branched alkane products.
A critical aspect of this process is the balance between the metal and acid functions of the catalyst. An optimal balance is necessary to maximize the yield of desired isomers while minimizing side reactions like hydrocracking, which leads to the formation of lower molecular weight products. The shape selectivity of the zeolite support also plays a vital role in determining the product distribution, particularly the ratio of mono- to multi-branched isomers.
Application
The synthesis of highly branched alkanes like this compound is of significant interest for several applications:
-
High-Octane Fuel Components: Multi-branched alkanes have excellent anti-knock properties and are valuable as blending components for high-octane gasoline.
-
Lubricant Base Oils: Isoparaffins with a high degree of branching exhibit low pour points and high viscosity indices, making them ideal for high-performance lubricants.
-
Specialty Solvents: The unique physical properties of specific iso-alkanes can be advantageous in various industrial solvent applications.
-
Reference Compounds: Pure isomers are essential as reference standards in analytical chemistry, particularly for the detailed characterization of complex hydrocarbon mixtures.
Experimental Protocols
This section provides detailed protocols for catalyst preparation, the hydroisomerization reaction, and product analysis.
Catalyst Preparation: 0.5 wt% Pt on H-ZSM-22 Zeolite
Materials:
-
H-ZSM-22 Zeolite powder
-
Tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂)
-
Deionized water
-
Ammonium (B1175870) nitrate (NH₄NO₃)
Procedure:
-
Ion Exchange (optional, for converting NH₄⁺-ZSM-22 to H-ZSM-22):
-
If starting with the ammonium form of the zeolite, calcine the NH₄-ZSM-22 powder in a muffle furnace. Ramp the temperature to 550 °C at a rate of 5 °C/min and hold for 5 hours in a stream of dry air to convert it to the protonated form (H-ZSM-22).
-
-
Impregnation:
-
Prepare a solution of tetraammineplatinum(II) nitrate in deionized water. The amount of the platinum precursor should be calculated to achieve a final platinum loading of 0.5 wt% on the zeolite.
-
Add the H-ZSM-22 powder to the platinum precursor solution.
-
Stir the suspension at room temperature for 24 hours to ensure uniform impregnation.
-
Remove the excess water using a rotary evaporator at 60 °C.
-
Dry the resulting solid in an oven at 110 °C for 12 hours.
-
-
Calcination and Reduction:
-
Calcine the dried powder in a muffle furnace under a flow of dry air. Increase the temperature to 350 °C at a rate of 2 °C/min and hold for 3 hours.
-
Prior to the hydroisomerization reaction, the catalyst must be reduced. Place the calcined catalyst in the reactor and reduce it in situ under a flow of hydrogen (H₂). Typically, the temperature is ramped to 400 °C and held for 4 hours.
-
Hydroisomerization of n-Dodecane
Apparatus:
-
High-pressure fixed-bed reactor system
-
Mass flow controllers for gas feeds (H₂ and N₂)
-
High-pressure liquid pump for n-dodecane feed
-
Temperature controller and furnace for the reactor
-
Back-pressure regulator to maintain system pressure
-
Gas-liquid separator to collect the products
Procedure:
-
Catalyst Loading:
-
Load approximately 1.0 g of the prepared Pt/H-ZSM-22 catalyst into the center of the fixed-bed reactor. The catalyst bed is typically supported by quartz wool plugs.
-
-
System Purge and Pressurization:
-
Purge the reactor system with an inert gas, such as nitrogen (N₂), to remove any air.
-
Pressurize the system with hydrogen to the desired reaction pressure (e.g., 4.0 MPa).
-
-
Catalyst Reduction (if not done previously):
-
Heat the reactor to the reduction temperature (e.g., 400 °C) under a hydrogen flow and hold for the specified time.
-
-
Reaction:
-
After reduction, adjust the reactor temperature to the desired reaction temperature (e.g., 280-340 °C).
-
Start the flow of n-dodecane using the high-pressure liquid pump at a specific weight hourly space velocity (WHSV), for example, 1.0 h⁻¹.
-
Maintain a constant flow of hydrogen, typically at a H₂/n-dodecane molar ratio of 10-20.
-
Allow the reaction to stabilize for a few hours.
-
-
Product Collection:
-
The reactor effluent is cooled and passed through a gas-liquid separator.
-
Collect liquid product samples periodically for analysis.
-
The gaseous products can be analyzed online using a gas chromatograph.
-
Product Analysis Protocol
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., PONA, DB-5).
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for isomer identification.
Procedure:
-
Sample Preparation:
-
Dilute the collected liquid product samples in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.
-
Add an internal standard (e.g., n-undecane) for quantitative analysis.
-
-
GC-FID Analysis:
-
Inject the prepared sample into the GC-FID.
-
Use a suitable temperature program to separate the components. A typical program might start at 40 °C, hold for 10 minutes, then ramp to 250 °C at 5 °C/min.
-
Identify the peaks based on their retention times relative to known standards.
-
Quantify the components by comparing their peak areas to that of the internal standard.
-
-
GC-MS Analysis for Isomer Identification:
-
Inject a sample into the GC-MS to identify the specific isomers present in the product mixture.
-
The mass spectra of branched alkanes show characteristic fragmentation patterns that can be used for structural elucidation. Preferential cleavage occurs at the branching points, leading to the formation of stable carbocations.[1]
-
Data Presentation
The following tables summarize typical quantitative data for the hydroisomerization of n-dodecane over various bifunctional catalysts. Note that specific yields for this compound are not available in the literature; the data reflects broader product categories.
Table 1: Performance of Different Pt/Zeolite Catalysts in n-Dodecane Hydroisomerization
| Catalyst | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | n-Dodecane Conversion (%) | Isomer Selectivity (%) | Multi-branched Isomer Selectivity (%) | Reference |
| 0.5% Pt/ZSM-22 | 300 | 2.0 | 2.0 | 96.0 | 52.0 | - | [1] |
| 0.5% Pt/SAPO-11 | 320 | 0.1 | 4.0 | 76.0 | 80.0 | - | [2] |
| 0.5% Pt/Y-Zeolite | 350 | 3.0 | 1.0 | 100 | 72.0 (Yield) | - | [3] |
| 0.5% Pt/ZSM-12 | 320 | 4.0 | 2.0 | ~90 | ~83 | ~55 | [4] |
| 0.5% Pt/Beta | 300 | 4.0 | 1.0 | ~85 | ~90 | High | Inferred from[2] |
Table 2: Influence of Reaction Temperature on n-Dodecane Hydroisomerization over Pt/ZSM-48
| Temperature (°C) | n-Dodecane Conversion (%) | Isomer Selectivity (%) | Cracking Selectivity (%) | Reference |
| 260 | ~30 | >95 | <5 | [5] |
| 280 | ~60 | ~90 | ~10 | [5] |
| 300 | ~85 | ~80 | ~20 | [5] |
| 320 | >95 | <70 | >30 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 5-Ethyl-2,2-dimethyloctane in Diesel Fuel Surrogates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Ethyl-2,2-dimethyloctane as a component in diesel fuel surrogates. This document outlines its physicochemical properties, protocols for its evaluation, and its role in mimicking the complex combustion behavior of commercial diesel fuels.
Introduction
Diesel fuel is a complex mixture of hydrocarbons, making it challenging to model its combustion and emission formation processes accurately. Diesel fuel surrogates, simpler mixtures of well-characterized compounds, are essential tools for researchers to understand and predict the behavior of real fuels.[1][2] Highly branched alkanes are a critical class of compounds in diesel fuel, influencing properties like ignition quality and viscosity. This compound, a C12 branched alkane, presents itself as a potential candidate for inclusion in diesel surrogate formulations due to its molecular structure.
Physicochemical Properties
While specific experimental data for this compound in the context of fuel properties is limited, we can infer its characteristics based on general trends for branched alkanes and data for similar C12 isomers.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (C12H26) | n-Dodecane (C12H26) | General Trend for Branched Alkanes |
| Molecular Weight ( g/mol ) | 170.33[3] | 170.34 | - |
| Cetane Number (CN) | Not available (Estimated to be lower than linear alkanes) | 75-80 | Branching generally lowers the cetane number.[4][5][6][7] |
| Density @ 20°C (g/cm³) | Not available | ~0.749 | Branching tends to decrease density compared to linear alkanes of the same carbon number.[8][9] |
| Kinematic Viscosity @ 40°C (cSt) | Not available | ~1.38 | Increased branching in shorter to medium-chain alkanes typically reduces viscosity.[10][11][12] |
Experimental Protocols
To evaluate this compound as a diesel surrogate component, a series of standardized tests must be performed. The following are detailed protocols based on ASTM standards.
Protocol 1: Determination of Derived Cetane Number (DCN)
Objective: To determine the ignition quality of this compound.
Apparatus: Ignition Quality Tester (IQT™)
Procedure (based on ASTM D6890):
-
Instrument Preparation:
-
Ensure the IQT™ is calibrated using primary reference fuels (n-hexadecane and 2,2,4,4,6,8,8-heptamethylnonane).
-
Set the combustion chamber temperature and pressure to the standard conditions specified in the ASTM method.
-
-
Sample Preparation:
-
Obtain a representative sample of this compound (minimum 100 mL).
-
Ensure the sample is free of contaminants and water.
-
-
Measurement:
-
Introduce the sample into the IQT™ fuel delivery system.
-
Initiate the automated test sequence. The instrument injects a small, precise amount of the fuel into the heated, pressurized combustion chamber.
-
The IQT™ measures the ignition delay, which is the time between the start of injection and the onset of combustion.
-
The instrument's software automatically calculates the Derived Cetane Number based on the measured ignition delay and the calibration data.
-
-
Data Analysis:
-
Record the DCN value.
-
Perform at least two replicate measurements to ensure repeatability.
-
Protocol 2: Determination of Kinematic Viscosity
Objective: To measure the resistance to flow of this compound at a specified temperature.
Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath.
Procedure (based on ASTM D445):
-
Apparatus Setup:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Place the viscometer in the temperature-controlled bath set to the desired temperature (e.g., 40°C). Allow the viscometer to equilibrate.
-
-
Sample Preparation:
-
Filter the sample of this compound to remove any particulate matter.
-
-
Measurement:
-
Introduce the sample into the viscometer.
-
Allow the sample to reach thermal equilibrium in the bath.
-
Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.
-
Measure the time it takes for the liquid to flow between the upper and lower timing marks.
-
-
Calculation:
-
Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where: C = calibration constant of the viscometer (mm²/s²) t = measured flow time (s)
-
Perform multiple measurements and average the results.
-
Protocol 3: Determination of Density
Objective: To measure the mass per unit volume of this compound.
Apparatus: Digital density meter.
Procedure (based on ASTM D4052):
-
Instrument Calibration:
-
Calibrate the digital density meter with dry air and freshly distilled water at the test temperature.
-
-
Sample Handling:
-
Inject a small volume of this compound into the oscillating U-tube of the density meter, ensuring no air bubbles are present.
-
-
Measurement:
-
The instrument measures the change in the oscillation frequency of the tube caused by the sample.
-
The density is automatically calculated and displayed by the instrument's software.
-
-
Reporting:
-
Record the density at the specified temperature.
-
Diagrams
Logical Workflow for Evaluating a Novel Diesel Surrogate Component
Caption: Workflow for evaluating a new diesel surrogate component.
Simplified Diesel Combustion Chemistry Pathway
References
- 1. Diesel Surrogate Fuels for Engine Testing and Chemical-Kinetic Modeling: Compositions and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodology for Formulating Diesel Surrogate Fuels with Accurate Compositional, Ignition-Quality, and Volatility Characteristics | NIST [nist.gov]
- 3. This compound | C12H26 | CID 53428791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Effects of Diesel Hydrocarbon Components on Cetane Number and Engine Combustion and Emission Characteristics | MDPI [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. monash.edu [monash.edu]
gas chromatography-mass spectrometry (GC-MS) analysis of 5-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 5-Ethyl-2,2-dimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, offering a comprehensive guide for the identification and quantification of this branched alkane. The included data and visualizations serve as a practical reference for researchers in various fields, including organic chemistry, materials science, and drug development, where the characterization of such compounds is crucial.
Introduction
This compound (C12H26, Molecular Weight: 170.33 g/mol ) is a saturated branched-chain hydrocarbon.[1][2] The analysis of such alkanes is essential in various applications, including the characterization of fuels, lubricants, and as potential biomarkers or impurities in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[3] Its high chromatographic resolution and the detailed structural information from mass spectrometry make it the ideal method for analyzing complex hydrocarbon mixtures and identifying specific isomers like this compound.
Experimental Protocol
This section details the methodology for the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[3]
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.[3][4] Ensure the solvent is of high purity (GC or HPLC grade).
-
Concentration: The recommended sample concentration is approximately 10 µg/mL.[4] This concentration aims for a column loading of about 10 ng with a 1 µL injection volume in splitless mode.[4]
-
Filtration: If the sample contains particulates, centrifuge and filter it through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[3]
-
Vial Transfer: Transfer the final prepared sample into a 2 mL glass autosampler vial with a PTFE-lined cap.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound. A non-polar stationary phase is generally preferred for the separation of alkanes.[5]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[6] |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-450 amu |
| Scan Speed | 1562 amu/s |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound based on the protocol described above. The retention time is an estimate and may vary depending on the specific instrumentation and conditions. The mass-to-charge ratios (m/z) of the characteristic fragments are predicted based on typical alkane fragmentation patterns.
| Compound | Retention Time (min) | Molecular Ion [M]+ (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | ~12.5 | 170 (low intensity) | 57 | 43, 71, 85, 113, 141 |
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis from sample preparation to data interpretation.
Caption: Experimental workflow for GC-MS analysis.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound. In mass spectrometry, alkanes typically fragment through the loss of alkyl radicals, with the charge being retained by the more stable carbocation.
Caption: Predicted fragmentation of this compound.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the GC-MS analysis of this compound. Adherence to the specified sample preparation and instrument conditions will enable researchers to achieve accurate identification and quantification of this compound. The provided data and diagrams serve as a valuable resource for interpreting analytical results and understanding the behavior of branched alkanes in GC-MS systems.
References
Application Note: Determining the Cetane Number of 5-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the cetane number (CN) of the novel compound 5-Ethyl-2,2-dimethyloctane. The cetane number is a critical indicator of a fuel's ignition quality in compression-ignition engines.[1] As no experimental data for the cetane number of this compound is currently available, this application note outlines the standardized experimental procedure for its determination using the ASTM D613 method.[2][3] Furthermore, it discusses the anticipated cetane number range for this molecule based on established relationships between molecular structure and ignition quality.[4][5]
Introduction
The cetane number is a dimensionless descriptor that quantifies the ignition delay of a fuel in a diesel engine; this is the period between the injection of the fuel and the start of combustion.[1][6] The scale for cetane number is defined by two reference fuels: n-hexadecane (cetane), with excellent ignition properties, is assigned a cetane number of 100, while 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN or isocetane), which has poor ignition qualities, has a cetane number of 15.[1][4]
The molecular structure of a hydrocarbon significantly influences its cetane number.[4] Generally, long, straight-chain alkanes (n-paraffins) have high cetane numbers, whereas branched alkanes (iso-paraffins) and aromatic compounds tend to have lower cetane numbers.[4][7] Increased branching, in particular, is correlated with a lower cetane number.[5] Given that this compound is a highly branched alkane, it is expected to exhibit a relatively low cetane number.
This application note provides a comprehensive protocol for the experimental determination of the cetane number of this compound using the industry-standard ASTM D613 method, which employs a Cooperative Fuel Research (CFR) engine.[6][8]
Experimental Protocol: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil
This protocol describes the determination of the cetane number using a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine.[9]
1. Apparatus:
-
Cooperative Fuel Research (CFR) engine specifically designed for cetane number testing.
-
Instrumentation for measuring engine speed, temperatures (coolant, intake air, oil), and injection timing.
-
A handwheel for adjusting the compression ratio, calibrated to provide a digital counter reading.
-
Fuel handling and delivery system with multiple reservoirs for the test sample and reference fuels.
-
Ignition delay measurement system.
2. Reference and Check Fuels:
-
Primary Reference Fuels:
-
n-Hexadecane (Cetane): Conforming to ASTM specifications, with a designated cetane number of 100.
-
2,2,4,4,6,8,8-Heptamethylnonane (HMN): Conforming to ASTM specifications, with a designated cetane number of 15.
-
-
Check Fuels: Diesel fuels with known cetane numbers to verify engine performance.
3. Experimental Procedure:
-
Engine Preparation and Warm-up:
-
Perform all necessary pre-test maintenance on the CFR engine.
-
Start the engine and allow it to warm up under standardized conditions until all temperatures and pressures are stable.
-
-
Standardization of Engine Operating Conditions:
-
Adjust the engine to the specified operating conditions as detailed in the ASTM D613 standard. This includes:
-
Engine Speed: 900 ± 9 rpm
-
Injection Timing: 13.0 ± 0.2 degrees before top dead center (btdc)
-
Injector Opening Pressure: 10.3 ± 0.34 MPa
-
Fuel Flow Rate: 13.0 ± 0.2 mL/min
-
Intake Air Temperature: 66 ± 0.5°C
-
Coolant Temperature: 100 ± 1.5°C
-
-
-
Sample Bracketing:
-
Introduce the this compound sample into one of the engine's fuel reservoirs.
-
Operate the engine on the sample and adjust the compression ratio using the handwheel until the ignition delay is 13.0 degrees. Record the handwheel reading.
-
Based on the handwheel reading for the sample, select two primary reference fuel blends that are expected to bracket the sample's cetane number. One blend should have a higher and one a lower cetane number than the sample.
-
Prepare these bracketing reference fuel blends by volume from the primary reference fuels.
-
-
Cetane Number Determination:
-
Operate the engine on the high-cetane reference fuel blend and adjust the compression ratio to achieve a 13.0-degree ignition delay. Record the handwheel reading.
-
Operate the engine on the low-cetane reference fuel blend and adjust the compression ratio to achieve a 13.0-degree ignition delay. Record the handwheel reading.
-
Re-run the this compound sample to ensure the initial reading is repeatable. The handwheel readings for the sample and the two reference blends should be stable.
-
-
Calculation:
-
Calculate the cetane number of this compound by linear interpolation between the handwheel readings and the cetane numbers of the two bracketing reference fuel blends. The formula for calculation is provided in the ASTM D613 standard.
-
Data Presentation
The following table should be used to record the experimental data for the determination of the cetane number of this compound.
| Parameter | Value |
| Sample Identification | This compound |
| Date of Analysis | |
| Analyst | |
| Engine Identification | |
| Low Cetane Reference Fuel Blend (%) | |
| High Cetane Reference Fuel Blend (%) | |
| Handwheel Reading (Low Ref. Fuel) | |
| Handwheel Reading (High Ref. Fuel) | |
| Handwheel Reading (Sample) | |
| Calculated Cetane Number |
Expected Results and Discussion
As previously mentioned, the cetane number of a hydrocarbon is strongly dependent on its molecular structure. Long, unbranched alkanes generally exhibit high cetane numbers. Conversely, the introduction of branching in the carbon chain tends to lower the cetane number. This compound is a C12 hydrocarbon with a significant degree of branching. The presence of two methyl groups at the C2 position and an ethyl group at the C5 position will likely hinder the autoignition process, leading to a longer ignition delay and consequently a lower cetane number compared to a linear C12 alkane (n-dodecane). For context, highly branched alkanes such as 2,3,4,5,6,7,8-heptamethylnonane have a cetane number of 15.[5] While a precise prediction is not possible without experimental data, it is anticipated that the cetane number of this compound will be in the lower range for paraffinic hydrocarbons.
Mandatory Visualization
References
- 1. Cetane number - Wikipedia [en.wikipedia.org]
- 2. ASTM D613 - eralytics [eralytics.com]
- 3. store.astm.org [store.astm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Fuel Property Testing: Ignition Quality [dieselnet.com]
- 9. standards.iteh.ai [standards.iteh.ai]
Application of 5-Ethyl-2,2-dimethyloctane in Combustion Research: A Surrogate-Based Approach
Application Note
Introduction
5-Ethyl-2,2-dimethyloctane is a highly branched C12 alkane. Due to its molecular structure, it is of interest in combustion research as a potential component of surrogate mixtures for conventional and alternative fuels, such as jet fuel and diesel. The branching characteristics of such molecules significantly influence their ignition and combustion properties, including octane (B31449) and cetane ratings. However, a thorough review of the current scientific literature reveals a lack of specific experimental combustion data for this compound.
To facilitate research in this area, this document provides detailed application notes and experimental protocols using a surrogate-based approach. We have selected iso-dodecane (2,2,4,6,6-pentamethylheptane), a well-studied, highly branched C12 alkane, as a suitable surrogate for this compound. The data and protocols presented herein for iso-dodecane can serve as a valuable starting point for researchers and scientists investigating the combustion behavior of similarly structured branched alkanes.
Surrogate Rationale
Iso-dodecane is an important component in the development of surrogate fuel mixtures for both conventional and alternative jet fuels.[1] Its combustion characteristics have been investigated in various experimental setups, providing a solid baseline for understanding the behavior of other highly branched C12 alkanes. The availability of experimental data and kinetic models for iso-dodecane makes it an excellent candidate to infer the potential combustion properties of this compound.
Data Presentation: Combustion Properties of Iso-dodecane (Surrogate for this compound)
The following tables summarize key combustion parameters for iso-dodecane, which can be used as representative data for this compound in initial computational and experimental studies.
Table 1: Ignition Delay Times of Iso-dodecane/Air Mixtures Measured in a Rapid Compression Machine (RCM) and Shock Tube [1][2]
| Pressure (bar) | Equivalence Ratio (Φ) | Temperature (K) | Ignition Delay Time (ms) | Experimental Facility |
| 15 | 0.5 | 603 - 1376 | Varies with temperature | RCM & Shock Tube |
| 15 | 1.0 | 603 - 1376 | Varies with temperature | RCM & Shock Tube |
| 15 | 1.5 | 603 - 1376 | Varies with temperature | RCM & Shock Tube |
| 20 | 0.5 | 603 - 1376 | Varies with temperature | RCM & Shock Tube |
| 20 | 1.0 | 603 - 1376 | Varies with temperature | RCM & Shock Tube |
| 20 | 1.5 | 603 - 1376 | Varies with temperature | RCM & Shock Tube |
| 40 | 1.0 | ~700 - 1200 | Varies with temperature | Shock Tube |
| 40 | 1.5 | ~700 - 1200 | Varies with temperature | Shock Tube |
Note: Ignition delay time is highly dependent on temperature, exhibiting a negative temperature coefficient (NTC) behavior at lower temperatures.[2]
Table 2: Laminar Flame Speed of Iso-dodecane/Air Mixtures
| Pressure (atm) | Equivalence Ratio (Φ) | Initial Temperature (K) | Laminar Flame Speed (cm/s) |
| 1 | 0.8 - 1.5 | 400 | Varies with equivalence ratio |
| 1 | 0.8 - 1.5 | 470 | Varies with equivalence ratio |
Note: Laminar flame speed is a fundamental property of a combustible mixture that is influenced by temperature, pressure, and equivalence ratio.
Experimental Protocols
The following are detailed protocols for key experiments used in combustion research, adaptable for liquid alkanes like this compound.
Protocol 1: Ignition Delay Time Measurement in a High-Pressure Shock Tube
Objective: To measure the ignition delay time of a liquid alkane/air mixture over a range of temperatures and pressures relevant to internal combustion engines.
Apparatus:
-
High-pressure shock tube with driver and driven sections separated by a diaphragm.[3]
-
System for generating a homogeneous fuel aerosol/vapor in the driven section.[4][5]
-
High-speed pressure transducers and optical sensors (e.g., for OH* chemiluminescence) located near the endwall of the driven section.[6]
-
Data acquisition system.
-
Vacuum pumps and gas mixing system.[5]
Procedure:
-
Mixture Preparation:
-
The driven section of the shock tube is evacuated to a high vacuum.[5]
-
A mixture of the liquid fuel, oxidizer (e.g., synthetic air), and a diluent (e.g., argon) is prepared. For low vapor pressure fuels, an aerosol is generated by atomizing the liquid fuel into the oxidizer stream as it is introduced into the driven section.[4][5] The mixture composition is controlled by partial pressures.
-
The mixture is allowed to homogenize for a set period.
-
-
Experiment Execution:
-
The driver section is filled with a high-pressure driver gas (e.g., helium).
-
The diaphragm separating the driver and driven sections is ruptured, generating a shock wave that propagates through the fuel-air mixture in the driven section.[3]
-
The shock wave reflects off the endwall, further compressing and heating the mixture to the desired temperature and pressure.
-
-
Data Acquisition:
-
Pressure transducers and optical sensors record the pressure and light emission profiles as a function of time after the reflected shock passes.
-
The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition, which is typically identified by a sharp increase in pressure and/or light emission.[6]
-
-
Data Analysis:
-
The temperature and pressure behind the reflected shock are calculated from the measured shock velocity using one-dimensional shock relations.
-
Ignition delay times are plotted as a function of the reciprocal of temperature (Arrhenius plot) for different pressure and equivalence ratio conditions.
-
Protocol 2: Autoignition Study in a Rapid Compression Machine (RCM)
Objective: To investigate the autoignition characteristics, including two-stage ignition and negative temperature coefficient (NTC) behavior, of a liquid alkane under engine-relevant conditions.
Apparatus:
-
Rapid Compression Machine with a combustion chamber and a pneumatically or hydraulically driven piston.[7][8]
-
Fuel injection system for liquid fuels to create a homogeneous mixture.
-
In-cylinder pressure transducer.[9]
-
Data acquisition system.
-
Gas mixing and delivery system.[8]
Procedure:
-
Mixture Preparation:
-
The combustion chamber is evacuated and then filled with a pre-mixed oxidizer and diluent.
-
The liquid fuel is injected into the heated chamber to ensure complete evaporation and the formation of a homogeneous mixture. The chamber is often heated to prevent fuel condensation.
-
-
Experiment Execution:
-
The piston rapidly compresses the fuel-air mixture, typically within a few milliseconds, to a specific top-dead-center volume.[7]
-
The compression stroke raises the temperature and pressure of the mixture, leading to autoignition.
-
-
Data Acquisition:
-
The pressure inside the combustion chamber is recorded as a function of time throughout the compression and ignition process.[9]
-
-
Data Analysis:
-
The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.[9]
-
For fuels exhibiting two-stage ignition, the first and second stage ignition delays can be identified from the pressure trace.
-
The compressed gas temperature is calculated from the measured pressure at the end of compression using the ideal gas law.
-
The ignition delay times are plotted against temperature to observe the NTC region.[2]
-
Visualizations
Branched Alkane Combustion Pathway
The following diagram illustrates a generalized high-level chemical pathway for the combustion of a branched alkane like this compound.
Experimental Workflow for Combustion Analysis
The following diagram outlines the logical workflow for studying the combustion of a liquid alkane using the experimental methods described.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. shepherd.caltech.edu [shepherd.caltech.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hgd.rwth-aachen.de [hgd.rwth-aachen.de]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Gas Chromatographic Separation of Dodecane Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the separation of dodecane (B42187) isomers using gas chromatography (GC). Dodecane (C₁₂H₂₆) and its numerous structural isomers are frequently encountered in petroleum products, environmental samples, and as components in various industrial applications. Due to their similar physicochemical properties, the effective separation of these isomers presents a significant analytical challenge. This application note outlines a robust GC method utilizing a non-polar stationary phase for the resolution of n-dodecane and several of its branched-chain isomers. The protocol includes sample preparation, instrument parameters, and data analysis, and presents Kovats retention indices to facilitate isomer identification.
Introduction
Dodecane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. It exists as a straight-chain alkane (n-dodecane) and numerous branched-chain isomers. The structural variations among these isomers, such as the position and number of methyl or ethyl groups, lead to subtle differences in their boiling points and vapor pressures. These differences form the basis for their separation by gas chromatography.
The ability to accurately separate and identify dodecane isomers is crucial in various fields. In the petrochemical industry, the isomer distribution can significantly impact fuel properties. Environmental monitoring requires the differentiation of isomers to trace pollution sources and understand environmental fate. Furthermore, in the context of drug development, dodecane and its isomers may be present as impurities or excipients, necessitating their accurate characterization.
Gas chromatography, particularly with high-resolution capillary columns, is the premier analytical technique for the separation of volatile and semi-volatile hydrocarbon isomers. The selection of an appropriate stationary phase and the optimization of chromatographic conditions, such as the temperature program, are critical for achieving baseline separation of these closely related compounds.
Principles of Separation
The separation of dodecane isomers by gas chromatography is primarily based on their differential partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the walls of a capillary column. For non-polar analytes like alkanes, a non-polar stationary phase is typically employed. The principle of "like dissolves like" dictates that non-polar compounds will have a stronger affinity for a non-polar stationary phase.
The elution order of alkane isomers on a non-polar stationary phase is generally correlated with their boiling points. N-dodecane, having the highest boiling point among its isomers due to its linear structure and greater surface area for intermolecular van der Waals interactions, will have the longest retention time. Branching in the carbon chain reduces the molecule's surface area, leading to weaker intermolecular forces and a lower boiling point. Consequently, branched isomers will elute earlier than the straight-chain isomer. The degree of branching and the position of the alkyl groups influence the extent of this effect, allowing for the separation of various isomers from one another.
To standardize retention data across different instruments and laboratories, Kovats retention indices are used. The retention index of a compound is its retention time normalized to the retention times of adjacent n-alkanes. This system provides a more reliable method for compound identification than relying solely on retention times.
Experimental Protocol
This protocol provides a general procedure for the separation of dodecane isomers on a common non-polar GC column.
Materials and Reagents
-
Standards: n-Dodecane and a selection of branched dodecane isomers (e.g., 2-methyldodecane, 3-methyldodecane, 2,2-dimethyldecane, etc.) of high purity (>98%).
-
Solvent: n-Hexane or pentane (B18724) (GC grade or higher).
-
n-Alkane Standard Mix: A mixture of n-alkanes (e.g., C₈ to C₁₆) for the determination of Kovats retention indices.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each dodecane isomer and the n-alkane standards at a concentration of 1000 µg/mL in n-hexane.
-
Working Standard Mixture: Prepare a mixed working standard containing n-dodecane and the desired branched isomers at a concentration of 10 µg/mL each in n-hexane.
-
n-Alkane Calibration Mixture: Prepare a mixture of n-alkanes (e.g., C₁₀, C₁₁, C₁₂, C₁₃, C₁₄) at a concentration of 10 µg/mL each in n-hexane. This will be used to bracket the elution of the dodecane isomers for retention index calculations.
Gas Chromatography (GC) Instrumentation and Conditions
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 5 °C/min.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Data Acquisition: A chromatography data system for peak integration and analysis.
Data Analysis and Kovats Retention Index Calculation
-
Peak Identification: Identify the peaks in the chromatogram of the mixed standard by comparing their retention times with those of the individual isomer standards.
-
Kovats Retention Index (I) Calculation:
-
Inject the n-alkane calibration mixture under the same GC conditions.
-
Record the retention times (t_R) of the n-alkanes that elute before and after the dodecane isomers.
-
The temperature-programmed Kovats retention index is calculated using the following formula:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
where:
-
n = carbon number of the n-alkane eluting immediately before the isomer (x).
-
t_R(x) = retention time of the dodecane isomer.
-
t_R(n) = retention time of the n-alkane with carbon number n.
-
t_R(n+1) = retention time of the n-alkane with carbon number n+1.
-
-
Data Presentation
The following table summarizes the Kovats retention indices for n-dodecane and several of its branched isomers on a non-polar stationary phase. This data can be used as a reference for isomer identification in unknown samples.
| Isomer Name | Structure | Kovats Retention Index (I) on Non-Polar Phases | Reference |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | 1200 | [1] |
| 2-Methyldodecane | CH₃CH(CH₃)(CH₂)₉CH₃ | 1264 | [2] |
| 3-Methyldodecane | CH₃CH₂CH(CH₃)(CH₂)₈CH₃ | 1270 | [3] |
| 6-Methyldodecane | CH₃(CH₂)₅CH(CH₃)(CH₂)₄CH₃ | 1251 | [4] |
Note: Retention indices can vary slightly between different instruments and columns. It is recommended to determine retention indices in your own laboratory using a homologous series of n-alkanes.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the separation and identification of dodecane isomers by gas chromatography.
Caption: Workflow for Dodecane Isomer Separation by GC.
Conclusion
This application note provides a comprehensive protocol for the separation of dodecane isomers using capillary gas chromatography. The use of a non-polar stationary phase, coupled with a well-defined temperature program, allows for the effective resolution of n-dodecane and its branched isomers. The calculation and application of Kovats retention indices provide a reliable means for isomer identification. This method is applicable to a wide range of research and industrial settings where the characterization of dodecane isomers is required. Further optimization of the temperature program or the use of longer columns may be necessary for the separation of more complex mixtures of dodecane isomers.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 5-Ethyl-2,2-dimethyloctane
Abstract
This document outlines the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Ethyl-2,2-dimethyloctane (C12H26). As a branched-chain alkane, its fragmentation is primarily governed by the stability of the resulting carbocations, with preferential cleavage at the points of branching. This note provides a detailed protocol for acquiring the mass spectrum of this compound and a theoretical framework for interpreting the resulting data. The information is intended for researchers in organic chemistry, analytical chemistry, and drug development who utilize mass spectrometry for structural elucidation.
Introduction
This compound is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .[1][2][3] Its structure contains two key branching points: a quaternary carbon at the 2-position and a tertiary carbon at the 5-position. In electron ionization mass spectrometry, the initial ionization event forms a molecular ion (M+•) which is often unstable for highly branched alkanes and undergoes rapid fragmentation.[4][5][6][7] The fragmentation pathways are dominated by cleavages at the C-C bonds adjacent to these branch points, as this leads to the formation of more stable tertiary and secondary carbocations.[7][8][9][10] The loss of the largest substituent at a branch is generally favored.[5][11] Consequently, the resulting mass spectrum is characterized by a series of fragment ions rather than a prominent molecular ion peak.
Predicted Fragmentation Pattern
The molecular ion of this compound is predicted to be of low abundance or absent. The major fragmentation pathways are expected to be:
-
α-Cleavage at the C2 position: This involves the cleavage of the C2-C3 bond, leading to the formation of a highly stable tert-butyl cation at m/z 57. This ion is anticipated to be one of the most abundant, if not the base peak, in the spectrum. The corresponding radical would be C8H17•.
-
α-Cleavage at the C5 position: Cleavage of the bonds around the tertiary carbon at position 5 will also lead to significant fragments.
-
Loss of a propyl radical (CH2CH2CH3) results in a secondary carbocation at m/z 127.
-
Loss of an ethyl radical (CH2CH3) from the substituent results in a secondary carbocation at m/z 141.
-
Loss of a butyl radical (CH2CH2C(CH3)3) results in a secondary carbocation at m/z 85.
-
-
Other Alkyl Fragments: A series of smaller alkyl and alkenyl cations will also be observed, corresponding to further fragmentation events. These typically appear at m/z values of 29 (C2H5+), 43 (C3H7+), and 71 (C5H9+).[12]
Experimental Protocol
This protocol describes the setup for acquiring a mass spectrum of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization source.
1. Sample Preparation:
- Prepare a 100 ppm solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.
- Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Ion Source: Electron Ionization (EI).
- Analyzer: Quadrupole.
3. Chromatographic Conditions:
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
- Injector Temperature: 250°C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Final hold: 5 minutes at 280°C.
4. Mass Spectrometer Conditions:
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Electron Energy: 70 eV.
- Mass Range: m/z 20-250.
- Scan Rate: 2 scans/sec.
- Solvent Delay: 3 minutes.
5. Data Analysis:
- Identify the chromatographic peak corresponding to this compound.
- Extract the mass spectrum from the apex of the peak.
- Identify the molecular ion (if present) and major fragment ions.
- Compare the obtained spectrum with a library database (e.g., NIST, Wiley) if available, and with the predicted fragmentation pattern.
Predicted Quantitative Data
The following table summarizes the predicted major ions and their corresponding m/z values for the mass spectrum of this compound. The relative abundance is a prediction based on general fragmentation rules for branched alkanes.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 170 | [C12H26]+• | Molecular Ion | Low / Absent |
| 141 | [M - C2H5]+ | Loss of an ethyl radical from C5 | Moderate |
| 127 | [M - C3H7]+ | Loss of a propyl radical from C5 | Moderate |
| 113 | [M - C4H9]+ | Loss of a tert-butyl radical from C2 | High |
| 85 | [C6H13]+ | Cleavage at C5 with loss of a C6H13 radical | Moderate |
| 71 | [C5H11]+ | General alkane fragmentation | Moderate |
| 57 | [C4H9]+ | tert-butyl cation from cleavage at C2 | High (likely Base Peak) |
| 43 | [C3H7]+ | General alkane fragmentation | High |
| 29 | [C2H5]+ | General alkane fragmentation | Moderate |
Visualizations
The following diagrams illustrate the logical workflow for the analysis and the predicted fragmentation pathways.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
The mass spectrum of this compound is predicted to be dominated by fragment ions resulting from cleavages at the C2 and C5 branch points. The formation of the stable tert-butyl cation (m/z 57) is expected to be a major fragmentation pathway, likely resulting in the base peak. The molecular ion peak at m/z 170 is expected to be of very low intensity or entirely absent. This application note provides a robust framework for the experimental determination and theoretical interpretation of the mass spectrum of this compound, which can be extended to other highly branched alkanes.
References
- 1. This compound | C12H26 | CID 53428791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:62183-97-5 | Chemsrc [chemsrc.com]
- 3. This compound [webbook.nist.gov]
- 4. whitman.edu [whitman.edu]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
Application Note: 5-Ethyl-2,2-dimethyloctane as an Internal Standard for GC-MS Analysis of Volatile Organic Compounds
Abstract
This application note details a robust and reliable method for the quantification of volatile organic compounds (VOCs) using 5-Ethyl-2,2-dimethyloctane as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS). Due to its chemical inertness, volatility, and distinct mass spectrum, this compound offers excellent performance for correcting variations in sample injection volume, extraction efficiency, and instrument response. This document provides a comprehensive protocol for the preparation of standards and samples, GC-MS parameters, and data analysis for the determination of a model analyte, 1,2,4-trimethylbenzene (B165218), in a hydrocarbon matrix.
Introduction
The use of an internal standard is a fundamental practice in quantitative chromatography to improve the precision and accuracy of the analysis.[1][2][3][4] An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples.[1] It should also be chromatographically well-resolved from the analytes and matrix components.[5] this compound, a branched alkane, possesses properties that make it a suitable candidate as an internal standard for the analysis of non-polar, volatile to semi-volatile compounds.[6] Its branched structure provides a unique mass fragmentation pattern, minimizing the risk of isobaric interferences.
This application note presents a validated method for the use of this compound as an internal standard for the quantification of 1,2,4-trimethylbenzene, a common industrial solvent and a component of gasoline, in a complex hydrocarbon mixture. The methodology described herein is applicable to a wide range of volatile organic compound analyses in environmental, industrial, and research settings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.
| Property | Value | Reference |
| Molecular Formula | C12H26 | [6] |
| Molecular Weight | 170.33 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 62183-97-5 | [6] |
| Boiling Point | Not explicitly available, but expected to be in the range of other C12 alkanes. | |
| Solubility | Insoluble in water; soluble in non-polar organic solvents. |
Experimental Protocol
Materials and Reagents
-
Analyte: 1,2,4-Trimethylbenzene (98% purity, Sigma-Aldrich)
-
Internal Standard: this compound (99% purity, ChemSrc)
-
Solvent: Hexane (B92381) (HPLC grade, Fisher Scientific)
-
Sample Matrix: Synthetic hydrocarbon mixture (e.g., a mixture of C8-C16 alkanes)
-
Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
A standard gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer is recommended.[7]
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[8][9]
Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,2,4-trimethylbenzene and dissolve it in 10 mL of hexane.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with hexane to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). To each calibration standard, add a constant concentration of the internal standard (e.g., 20 µg/mL) from the internal standard stock solution.
Sample Preparation
-
Accurately weigh 1 g of the hydrocarbon sample matrix into a 10 mL volumetric flask.
-
Add a known amount of the internal standard stock solution to achieve a final concentration of 20 µg/mL.
-
Dilute to the mark with hexane.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
GC-MS Parameters
| Parameter | Setting |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Analyte) | m/z 105, 120 |
| SIM Ions (IS) | m/z 57, 71, 85 |
Data Analysis and Results
The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
Calibration Data
| Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 20 | 15,234 | 301,456 | 0.0505 |
| 5 | 20 | 76,170 | 302,110 | 0.2521 |
| 10 | 20 | 153,980 | 301,890 | 0.5099 |
| 25 | 20 | 382,500 | 300,980 | 1.2708 |
| 50 | 20 | 768,900 | 302,540 | 2.5415 |
| 100 | 20 | 1,532,800 | 301,760 | 5.0802 |
The resulting calibration curve should exhibit a linear relationship with a correlation coefficient (R²) greater than 0.99.
Sample Analysis
The concentration of the analyte in the unknown sample is calculated using the linear regression equation obtained from the calibration curve.
Equation: Concentration_analyte = (PeakAreaRatio_sample - Intercept) / Slope
Workflow Diagrams
Caption: Experimental workflow for quantitative analysis.
Caption: Logical relationship of analytical components.
Conclusion
This compound has been successfully demonstrated as a suitable internal standard for the GC-MS quantification of 1,2,4-trimethylbenzene in a complex hydrocarbon matrix. The developed method is linear, precise, and accurate over a wide concentration range. The chemical and physical properties of this compound make it an excellent choice for similar applications involving the analysis of volatile and semi-volatile organic compounds. This application note provides a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own quantitative analytical methods using this internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C12H26 | CID 53428791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Studying the Ignition Delay of Branched Alkanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ignition delay is a critical parameter in combustion science, representing the time lapse between the creation of a combustible mixture and the onset of ignition. For branched alkanes, which are significant components of commercial fuels, understanding their ignition delay characteristics is crucial for optimizing engine performance and developing predictive combustion models. This document provides detailed application notes and protocols for the experimental study of the ignition delay of branched alkanes using two primary apparatuses: the shock tube and the rapid compression machine (RCM).
Experimental Apparatuses
The study of ignition delay times for branched alkanes is predominantly carried out using shock tubes and rapid compression machines. These devices allow for the rapid and homogeneous heating and compression of a gas mixture to well-defined temperatures and pressures, enabling precise measurement of the subsequent ignition delay.
-
Shock Tubes: A shock tube is a long tube of constant cross-section, divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.[1] The rupture of the diaphragm generates a shock wave that propagates into the driven section, rapidly heating and compressing the test gas mixture. Ignition delay times are typically measured behind the reflected shock wave.[1][2][3][4][5]
-
Rapid Compression Machines (RCMs): An RCM simulates a single compression stroke of an internal combustion engine.[6] A piston rapidly compresses a premixed fuel-air mixture in a reaction chamber.[6][7] The piston is then held in place, and the time to ignition is measured. RCMs are particularly well-suited for studying the low-to-intermediate temperature combustion chemistry that is relevant to engine conditions.[6][8]
Experimental Protocols
Accurate preparation of the fuel/oxidizer/diluent gas mixture is critical for obtaining reliable ignition delay data.
-
Protocol:
-
Branched alkane fuels (e.g., isobutane, isopentane, isooctane) of high purity (>99%) should be used.
-
Oxidizers are typically synthetic air (a mixture of high-purity oxygen and nitrogen) or a mixture of oxygen and an inert diluent like argon.[3][9]
-
Gas mixtures are prepared manometrically in a stainless-steel mixing tank based on the partial pressures of the individual components.
-
The mixing tank should be allowed to homogenize for a sufficient period (typically several hours) before use.
-
For fuels with low vapor pressures, the mixing tank and the RCM or shock tube may need to be heated to prevent condensation.[7][10]
-
-
Apparatus Preparation:
-
The driven section of the shock tube is evacuated to a high vacuum (<10⁻⁵ Torr).
-
The prepared gas mixture is introduced into the driven section to a predetermined initial pressure.
-
-
Experiment Execution:
-
The driver section is filled with a high-pressure driver gas (e.g., helium, nitrogen, or a mixture).
-
A diaphragm separating the driver and driven sections is ruptured, either by high pressure or by a mechanical actuator.
-
The incident shock wave travels down the tube, reflects off the end wall, and further heats and compresses the test gas.
-
-
Data Acquisition and Ignition Delay Measurement:
-
Pressure transducers are mounted along the sidewall of the shock tube to measure the shock wave velocity, from which the post-reflected shock conditions (temperature and pressure) are calculated.
-
Ignition delay is typically defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition.
-
The onset of ignition can be detected by a sharp rise in pressure measured by a transducer at the end wall or by monitoring the emission of characteristic radical species (e.g., OH* or CH*) using a photomultiplier tube and appropriate optical filters.[3][11]
-
-
Apparatus Preparation:
-
The reaction chamber of the RCM is evacuated.
-
The prepared gas mixture is introduced into the reaction chamber.
-
-
Experiment Execution:
-
A pneumatically or hydraulically driven piston rapidly compresses the gas mixture. The compression time is typically on the order of milliseconds.
-
The piston is locked in place at the top dead center (TDC).
-
-
Data Acquisition and Ignition Delay Measurement:
-
A pressure transducer mounted in the reaction chamber records the pressure history.[7][10]
-
The ignition delay is defined as the time from the end of compression to the maximum rate of pressure rise during ignition.[12]
-
In some cases, two-stage ignition may be observed, characterized by an initial smaller pressure rise (cool flame) followed by the main ignition event.[10]
-
Data Presentation
The following tables summarize representative ignition delay data for various branched alkanes under different experimental conditions.
Table 1: Ignition Delay Times for Isobutane
| Temperature (K) | Pressure (atm) | Equivalence Ratio (φ) | Ignition Delay (μs) | Experimental Apparatus |
| 590 - 1567 | 1, 10, 20, 30 | 0.3, 0.5, 1.0, 2.0 | Varies | Shock Tube & RCM[13][14] |
| 1250 - 1500 | 2 | 0.72 | Varies | Shock Tube[15] |
| 1091 - 1797 | 2 - 10 | 0.5, 1.0, 2.0 | Varies | Shock Tube[16] |
Table 2: Ignition Delay Times for Isopentane
| Temperature (K) | Pressure (atm) | Equivalence Ratio (φ) | Ignition Delay (μs) | Experimental Apparatus |
| 641 - 1410 | 1, 10, 20 | 1.0 | Varies | Shock Tube & RCM[12][17] |
| 1177 - 2009 | 1.10 - 12.58 | 0.25 - 2.0 | Varies | Shock Tube[3] |
Table 3: Ignition Delay Times for Isooctane
| Temperature (K) | Pressure (atm) | Equivalence Ratio (φ) | Ignition Delay (ms) | Experimental Apparatus |
| 630 - 1250 | 20 - 40 | 0.2, 0.4, 0.6 | Varies | Shock Tube & RCM[8] |
| 750 - 900 | Not Specified | Not Specified | Varies | RCM[18] |
| 651 - 918 | 20 | 1.0 | Varies | RCM[19] |
| 690 - 1275 | 40 | Not Specified | Varies | Shock Tube[20] |
| Not Specified | 10, 15, 20 | 0.5, 1.0, 2.0 | Varies | Shock Tube[21] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Ignition Delay of Alkane Fuel Using a Shock Tube [jstage.jst.go.jp]
- 3. Shock tube measurements of branched alkane ignition times and OH concentration time histories | Hanson Research Group [hanson.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. arc.aiaa.org [arc.aiaa.org]
- 13. "Isobutane Ignition Delay Time Measurements At High Pressure And Detail" by D. Healy, N. S. Donato et al. [stars.library.ucf.edu]
- 14. research.universityofgalway.ie [research.universityofgalway.ie]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Ignition Delay Measurements of Iso-octane / Ethanol Blend Fuel in a Rapid Compression Machine | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Highly Branched Alkanes in Jet Fuel Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aviation turbine fuel, or jet fuel, is a complex mixture of hydrocarbons, primarily consisting of alkanes (paraffins), cycloalkanes (naphthenes), and aromatic compounds in the C8 to C16 range.[1][2] The precise composition determines the fuel's performance characteristics, which must meet stringent international standards like ASTM D1655 to ensure flight safety and efficiency.[3][4][5][6] Highly branched alkanes, also known as iso-paraffins or iso-alkanes, are crucial components in modern jet fuel formulations, particularly in Synthetic Paraffinic Kerosene (SPK). These molecules offer significant advantages over their straight-chain (n-alkane) counterparts, primarily by improving cold-weather performance and enhancing combustion properties.[1][7][8]
This document outlines the specific role of highly branched alkanes in jet fuel, provides quantitative data on their effects, and details the standard experimental protocols for fuel property evaluation.
The Functional Role of Highly Branched Alkanes
The molecular structure of branched alkanes directly influences the macroscopic properties of jet fuel. Unlike linear n-alkanes which can pack tightly, the branching in iso-alkanes disrupts crystal formation, leading to several performance benefits.
1.1. Lowering the Freezing Point
One of the most critical roles of branched alkanes is to lower the freezing point of the fuel.[7] At high altitudes, aircraft are exposed to extremely low temperatures, which can cause the n-alkanes in the fuel to crystallize and solidify, potentially blocking fuel lines.[9][10][11] The irregular shape of highly branched alkanes hinders the formation of the wax-like crystalline matrix, thereby depressing the freezing point and ensuring the fuel remains fluid at low temperatures.[7][10] This is a primary reason for the hydroisomerization of n-paraffins into branched alkanes during the refining process for both conventional and synthetic fuels.[7][8]
1.2. Improving Low-Temperature Viscosity
The presence of light branched alkanes is associated with lower fuel viscosity.[12] Reduced viscosity at low temperatures is essential for proper fuel atomization and flowability, ensuring efficient combustion and reliable engine operation in cold conditions.
1.3. Enhancing Combustion and Thermal Stability
Synthetic fuels rich in iso-paraffins, such as those derived from the Fischer-Tropsch (FT) process or hydroprocessed esters and fatty acids (HEFA), exhibit excellent thermal stability.[1][13] They are generally free of sulfur and contain very few aromatic compounds, leading to cleaner combustion with reduced soot formation.[7][14] This contributes to better engine longevity and reduced environmental impact.
1.4. Impact on Density and Energy Content
While cycloalkanes are often added to increase the density and volumetric energy content of jet fuel, iso-paraffins also play a role.[1][12] Synthetic isoparaffinic fuels can be formulated to have high energy density.[1] The overall density of the fuel blend is a critical parameter that must remain within the specified range of 0.775 to 0.840 g/mL at 15°C, as this affects the aircraft's weight and balance calculations.[14]
Data Presentation: Property Comparison
The inclusion of highly branched alkanes, particularly in Synthetic Paraffinic Kerosene (SPK), significantly alters fuel properties compared to conventional Jet A/A-1. The following table summarizes typical properties.
| Property | Typical Jet A/A-1 | Synthetic Paraffinic Kerosene (SPK) (Highly Branched) | ASTM D1655/D7566 Specification | Role of Highly Branched Alkanes |
| Composition | C8-C16 Alkanes, Cycloalkanes, Aromatics (15-23 vol.%)[14] | C9-C15 Predominantly Iso-paraffins and n-paraffins; very low aromatics.[15] | Varies; Aromatics ≤ 25 vol.%[1] | Dominant component in SPK, replacing aromatics and some n-alkanes. |
| Freezing Point (°C) | -40 (Jet A) / -47 (Jet A-1) | Typically < -55 | ≤ -40 (Jet A) / ≤ -47 (Jet A-1) | Significantly lowers the freezing point, improving cold flow.[7] |
| Density @ 15°C (g/mL) | 0.775 - 0.840[14] | 0.730 - 0.770 (Neat) | 0.775 - 0.840 (For final blend)[14] | Lowers density in neat form; blended to meet specifications. |
| Net Heat of Combustion (MJ/kg) | Min. 42.8 | Typically > 43.5 | Min. 42.8 | Can increase gravimetric energy content due to high hydrogen-to-carbon ratio.[2] |
| Kinematic Viscosity @ -20°C (mm²/s) | < 8.0 | Typically lower than conventional jet fuel | ≤ 8.0 | Reduces viscosity, enhancing fuel flow at low temperatures.[12] |
| Thermal Stability (JFTOT) | Pass | Excellent stability | Pass | High stability reduces deposit formation in engines.[1] |
Diagrams and Workflows
Logical Relationship Diagram
The following diagram illustrates the influence of alkane structure on key jet fuel properties.
Caption: Influence of alkane structure on jet fuel properties.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the evaluation and certification of a new jet fuel blend containing highly branched alkanes.
Caption: Workflow for new jet fuel blend evaluation.
Experimental Protocols
The evaluation of jet fuel properties is governed by standardized test methods, primarily those developed by ASTM International. Below are protocols for key analyses.
Protocol 1: Determination of Freezing Point
-
Standard: ASTM D2386 - Standard Test Method for Freezing Point of Aviation Fuels.
-
Principle: The fuel sample is cooled at a controlled rate while being continuously stirred. The temperature at which the last hydrocarbon crystals disappear upon warming is recorded as the freezing point.
-
Apparatus: Jacketed sample tube, stirrer, cooling bath, thermometer/temperature sensor.
-
Methodology:
-
Place approximately 25 mL of the fuel sample into the clean, dry sample tube.
-
Insert the stirrer and temperature sensor, ensuring the sensor is positioned correctly.
-
Place the jacketed sample tube into the cooling bath, which is maintained at a temperature low enough to induce crystallization.
-
Stir the sample continuously and observe for the appearance of hydrocarbon crystals (cloudiness).
-
Once crystals appear, remove the sample tube from the bath and allow it to warm slowly while continuing to stir.
-
Record the temperature at which the last crystal disappears. This is the freezing point.
-
Protocol 2: Determination of Density
-
Standard: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
-
Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured and used to calculate the density.
-
Apparatus: Digital density meter with an oscillating U-tube, temperature control system, syringe for sample introduction.
-
Methodology:
-
Calibrate the instrument with dry air and fresh, deionized water at the test temperature (typically 15°C).
-
Equilibrate the fuel sample to the test temperature.
-
Inject a small, bubble-free aliquot of the sample into the U-tube.
-
Allow the reading to stabilize. The instrument will display the density value directly.
-
Clean the U-tube with appropriate solvents and dry it before the next measurement.
-
Protocol 3: Determination of Kinematic Viscosity
-
Standard: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
-
Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.
-
Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.
-
Methodology:
-
Select a viscometer with a suitable constant for the expected viscosity range.
-
Place the viscometer in a constant temperature bath set to the test temperature (e.g., -20°C).
-
Charge the viscometer with the fuel sample.
-
Allow the sample to reach thermal equilibrium (typically 30 minutes).
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.
-
Calculate the kinematic viscosity by multiplying the flow time in seconds by the viscometer's calibration constant.
-
Protocol 4: Determination of Thermal Oxidation Stability
-
Standard: ASTM D3241 - Standard Test Method for Thermal Oxidation Stability of Aviation Turbine Fuels.
-
Principle: The fuel is pumped at a fixed rate through a heated tube for a specified period. The fuel is subjected to temperatures that can cause the formation of deposits. The stability is assessed by rating the deposits on the tube and measuring the pressure drop across a filter.
-
Apparatus: Jet Fuel Thermal Oxidation Tester (JFTOT).
-
Methodology:
-
A pre-stressed aluminum heater tube is installed in the JFTOT apparatus.
-
Fuel is pumped through the system over the heated tube at a specified temperature (e.g., 260°C) and pressure for 2.5 hours.
-
After the test, the heater tube is removed and visually rated for deposits against a standard color scale.
-
The pressure differential across the in-line filter is monitored throughout the test. A significant pressure drop indicates filter plugging due to insoluble material formation.
-
The fuel passes the test if the tube deposit rating is below a specified level and the pressure drop does not exceed 25 mm Hg.
-
References
- 1. energy.gov [energy.gov]
- 2. Jet Fuels - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ASTM D1655 - eralytics [eralytics.com]
- 4. skynrg.com [skynrg.com]
- 5. FROM 30,000 FEET ABOVE: A BRIEF OVERVIEW OF REGULATORY JET FUEL TESTING – SPL [spllabs.com]
- 6. Jet Fuel Specifications [ASTM Standards] - ANSI Blog [blog.ansi.org]
- 7. Microbial alkane production for jet fuel industry: motivation, state of the art and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of jet fuel properties by paraffin isomerization (Conference) | OSTI.GOV [osti.gov]
- 9. Jet Fuel Testing - ASTM Method D 3241 [dviaviation.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
- 13. energy.gov [energy.gov]
- 14. Chemical composition and fuel properties of alternative jet fuels :: BioResources [bioresources.cnr.ncsu.edu]
- 15. ascension-publishing.com [ascension-publishing.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Asymmetric Highly Branched Alkanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of asymmetric highly branched alkanes.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Diastereoselectivity or Enantioselectivity | Suboptimal chiral ligand or catalyst.[1][2] | Screen a variety of chiral ligands and catalysts to find the optimal combination for your specific substrate. |
| Incorrect reaction temperature.[1][2] | Lowering the reaction temperature, sometimes to as low as -78°C, can enhance stereoselectivity by favoring the transition state with lower activation energy.[2] | |
| Inappropriate solvent system.[2] | The choice of solvent can significantly impact the stereochemical outcome. A solvent screen is recommended. | |
| Impure starting materials.[2] | Ensure the high purity of all starting materials, as impurities can interfere with the catalyst and affect stereoselectivity. | |
| Low Reaction Yield | Steric hindrance at the reaction center.[3][4] | Employ specialized catalysts and ligands designed for sterically demanding substrates. Consider alternative synthetic routes that minimize steric clash. |
| Suboptimal reaction conditions (temperature, pressure, concentration).[1][2] | Systematically optimize reaction parameters. For instance, in hydroformylation, adjusting the CO:H₂ ratio can be crucial.[1] | |
| Reagent stoichiometry is not optimized.[2] | Vary the ratio of reactants to determine the optimal stoichiometry for your reaction. | |
| Product decomposition over time.[2] | Monitor the reaction progress closely and consider shorter reaction times or quenching the reaction at an earlier stage. | |
| Significant Side Product Formation (e.g., Isomerization, Hydrogenation) | High reaction temperature.[1] | Lowering the reaction temperature can often suppress isomerization side reactions.[1] |
| Incorrect catalyst or ligand choice.[1] | Certain catalyst systems are more prone to promoting side reactions. For example, platinum/tin systems in hydroformylation can cause extensive isomerization.[1] | |
| High partial pressure of hydrogen (in hydrogenation-sensitive reactions).[1] | Reduce the partial pressure of H₂ or adjust the gas ratios to disfavor hydrogenation.[1] | |
| Difficulty in Product Purification | Similar polarity of product and byproducts. | Utilize specialized chromatography techniques. For acidic or basic compounds, adding a small amount of acid or base to the column solvent can improve separation.[5] Consider derivatization to alter polarity for easier separation. |
| Presence of stereoisomers. | Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers.[2] | |
| Co-elution with starting materials. | If the reaction has not gone to completion, consider techniques like urea (B33335) adduction to separate linear starting materials from branched products.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing alkanes with quaternary stereocenters?
A1: The main challenges in constructing quaternary stereocenters are their steric congestion and the difficulty of controlling stereochemistry.[7][8][9] Creating a carbon atom bonded to four distinct carbon groups is inherently difficult due to steric hindrance, which can slow down or prevent bond formation.[3][4] Furthermore, achieving high enantioselectivity at a quaternary center is a significant hurdle that requires carefully designed chiral catalysts and reaction conditions.[10][11]
Q2: How can I minimize isomerization and hydrogenation side reactions during asymmetric hydroformylation?
A2: To minimize isomerization, it is crucial to select the appropriate ligand and maintain an excess of carbon monoxide (CO).[1] Bidentate diphosphine ligands with a large bite angle can suppress isomerization.[1] Higher CO pressure generally favors the desired hydroformylation over isomerization. To reduce hydrogenation, the partial pressure of hydrogen (H₂) should be carefully controlled; lowering it can disfavor this side reaction.[1]
Q3: What are the key considerations for choosing a catalyst system for C-C bond formation on sterically hindered substrates?
A3: For sterically hindered substrates, the design of the catalyst and ligands is paramount.[3] Recent advancements have shown that employing organocopper reagents under palladium catalysis can be highly effective for forming C-C bonds at congested centers.[3][4] The key to this reactivity is the lower activation energy of the transmetalation step. Therefore, exploring catalyst systems beyond traditional palladium-based cross-coupling may be beneficial.
Q4: My reaction is sluggish and gives a low yield. What general steps can I take to improve it?
A4: Low yields can stem from various factors. First, ensure all reagents and solvents are pure and anhydrous, as moisture can deactivate many catalysts.[2] Next, systematically optimize reaction parameters such as temperature, concentration, and reaction time.[2][5] It's also beneficial to re-evaluate the stoichiometry of your reagents. Finally, consider that the purification process itself can lead to yield loss; optimizing your chromatography or extraction procedure is important.[2]
Q5: What purification techniques are most effective for highly branched alkanes?
A5: The choice of purification method depends on the nature of the impurities. For separating branched alkanes from unreacted linear starting materials, urea adduction can be very effective, as urea selectively forms crystalline complexes with straight-chain alkanes.[6] Molecular sieves can also be used to separate molecules based on size and shape.[6] For separating stereoisomers, chiral HPLC is the method of choice.[2] Standard column chromatography is often used, but may require extensive optimization of the solvent system.[5]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol (B89426) Reaction Using a Chiral Auxiliary
This protocol is adapted from a general procedure for diastereoselective aldol reactions.[2]
-
To a solution of the chiral auxiliary-derived ester (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at -78 °C, add a Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise under an inert atmosphere.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
In a separate flask, prepare the silyl (B83357) enol ether of the desired ketone (1.5 equivalents).
-
Add the silyl enol ether solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction for 4 hours at -78 °C, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Cleave the chiral auxiliary to yield the final asymmetric alkane derivative.
Visualizations
Caption: A generalized workflow for asymmetric synthesis experiments.
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Construction of Remote Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of Quaternary Carbon Stereocenters by Asymmetric Allylic Alkylation: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Dodecane Isomers
Welcome to the technical support center for GC-MS analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving the co-elution of dodecane (B42187) isomers.
Frequently Asked Questions (FAQs)
Q1: Why are my dodecane isomers co-eluting in my GC-MS analysis?
A1: Co-elution of dodecane isomers is a common analytical challenge primarily because of their similar physicochemical properties. Isomers of dodecane have very close boiling points and similar polarities, causing them to interact with the GC stationary phase in a nearly identical manner. This results in insufficient differential retention, leading to overlapping or completely co-eluting peaks in the chromatogram.[1][2] Standard gas chromatography methods may lack the required selectivity to resolve these structurally similar compounds.[3]
Q2: How can I confirm that a single chromatographic peak contains multiple co-eluting isomers?
A2: An asymmetrical peak shape, such as a shoulder or excessive tailing, is a strong visual indicator of co-elution.[4] However, even perfectly symmetrical peaks can hide co-eluting compounds. With a mass spectrometry (MS) detector, you can perform a more definitive check:
-
Examine Mass Spectra Across the Peak: Acquire mass spectra from different points of the peak (the leading edge, the apex, and the trailing edge). If the mass spectra or the relative ratios of key fragment ions change across the peak, it confirms the presence of more than one compound.[2][4]
-
Use Extracted Ion Chromatograms (EICs): Branched alkane isomers often produce characteristic fragment ions.[5] Plotting the EICs for ions that may be more abundant in one isomer versus another can reveal multiple, slightly offset peaks that are hidden in the Total Ion Chromatogram (TIC).
Q3: What is the best type of GC column for separating dodecane isomers?
A3: The choice of GC column is the most critical factor for achieving separation.[6] For dodecane isomers, which are non-polar, a non-polar stationary phase is ideal, following the "like dissolves like" principle.[6][7] The separation will occur primarily based on boiling point differences.[7]
Key column parameters to consider for improving resolution include:
-
Stationary Phase: A 100% dimethylpolysiloxane (e.g., DB-1, MXT-5) or a 5% phenyl-dimethylpolysiloxane (e.g., DB-5) phase is recommended.[8][9]
-
Column Length: A longer column increases the number of theoretical plates, which enhances resolution. For complex isomer mixtures, a column of 60 meters or even 100 meters is preferable to a standard 30-meter column.[5][8][10]
-
Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) increases efficiency and resolution.[8][10]
-
Film Thickness: A standard film thickness of 0.25 µm is generally a good starting point for this analysis.[8]
Q4: How can I optimize my oven temperature program to improve isomer separation?
A4: The oven temperature program directly affects retention and selectivity.[11][12] A slow temperature ramp is crucial for resolving closely eluting compounds like dodecane isomers.[8][11]
-
Initial Temperature: Start with a low initial oven temperature (e.g., 40°C) to ensure good focusing of the analytes at the head of the column.[8][11]
-
Ramp Rate: This is the most impactful parameter. A slow ramp rate (e.g., 2-5°C/min) gives the isomers more time to interact with the stationary phase, allowing for better separation.[8] A scouting gradient of 10°C/min can be used initially, followed by optimization to a slower rate.[11]
-
Final Temperature: The final temperature should be high enough to ensure all C12 isomers elute from the column. A hold at the final temperature can be beneficial.[8]
Q5: What should I do if optimizing my 1D-GC method is insufficient to resolve the isomers?
A5: When a single column cannot provide the necessary resolving power, even after extensive optimization, the next step is to use Comprehensive Two-Dimensional Gas Chromatography (GCxGC).[13][14] This powerful technique uses two columns with different stationary phases (e.g., non-polar in the first dimension, polar in the second) to provide a much greater separation capacity.[15][16] GCxGC is particularly well-suited for complex hydrocarbon mixtures, such as petroleum samples, where it can separate compounds by class in the second dimension.[13][17]
Troubleshooting Guide: Co-elution of Dodecane Isomers
This guide provides a systematic workflow for diagnosing and resolving co-elution issues.
Caption: Troubleshooting workflow for resolving co-eluting isomers.
Experimental Protocols
Protocol 1: Optimized 1D-GC-MS Method for Dodecane Isomer Separation
This protocol provides a starting point for separating dodecane isomers using a standard GC-MS system. Parameters should be further optimized for your specific instrument and sample matrix.
-
Column Installation and Conditioning:
-
Instrument Setup:
-
Injector: Set to 250°C. Use a split injection mode with a high split ratio (e.g., 100:1) to ensure sharp peaks, adjusting as needed based on sample concentration.[8]
-
Carrier Gas: Use Helium or Hydrogen at a constant flow rate corresponding to the optimal linear velocity for the column dimensions (typically around 1.0-1.2 mL/min for Helium).[8]
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.[8]
-
Ramp: 3°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-250) to collect full mass spectra for identification.
-
-
-
Sample Preparation and Injection:
-
Prepare standards and samples in a volatile, non-polar solvent such as hexane.
-
Inject 1 µL of the sample.
-
-
Data Analysis:
Protocol 2: Conceptual Workflow for GCxGC Analysis
Comprehensive Two-Dimensional GC (GCxGC) provides superior resolving power by employing two columns with different separation mechanisms.[15]
Caption: Conceptual workflow of a GCxGC-TOF-MS system.
Data Summary Tables
Table 1: Effect of GC Parameters on Isomer Resolution
| Parameter | Recommended Change for Dodecane Isomers | Rationale |
| Stationary Phase | Use a non-polar phase (e.g., 100% dimethylpolysiloxane).[8] | Separates non-polar alkanes primarily by boiling point.[7] |
| Column Length | Increase (e.g., from 30 m to 60 m or 100 m).[10] | Increases efficiency and resolution but also analysis time.[10] |
| Column ID | Decrease (e.g., from 0.32 mm to 0.25 mm).[10] | Increases efficiency and resolution but reduces sample capacity.[6] |
| Oven Ramp Rate | Decrease (e.g., from 10°C/min to 2-5°C/min).[8] | Enhances separation of closely eluting compounds.[8][11] |
| Carrier Gas | Set to optimal linear velocity. | Maximizes column efficiency (theoretical plates).[2] |
Table 2: Comparison of 1D-GC and GCxGC for Complex Samples
| Feature | 1D-GC | GCxGC |
| Peak Capacity | Lower (dozens to a few hundred).[14] | Significantly Higher (hundreds to thousands).[14] |
| Resolution | Limited for complex isomer mixtures. | Greatly enhanced due to two orthogonal separation mechanisms.[15] |
| Detectability | Standard. | Enhanced due to peak compression/focusing in the modulator.[14] |
| Data Complexity | 1D Chromatogram (Intensity vs. Time). | 2D Contour Plot (Retention Time 1 vs. Retention Time 2).[14] |
| Ideal Application | Routine analysis of simple to moderately complex mixtures. | Ultra-complex mixtures (petroleum, environmental samples, metabolomics).[13][15] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Improve GC-MS Resolution for Complex Mixtures [eureka.patsnap.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.ca [fishersci.ca]
- 7. trajanscimed.com [trajanscimed.com]
- 8. benchchem.com [benchchem.com]
- 9. Method to separate C7-C40 alkane ladder/peak tailing problem - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Comprehensive 2D (GC×GC) explained | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC Oven Temperature Programs for Branched Hydrocarbon Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography (GC) oven temperature programs for the separation of branched hydrocarbons.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My branched hydrocarbon isomers are co-eluting or have very poor resolution. How can I improve their separation using the oven temperature program?
A1: Poor resolution of closely eluting isomers is a common challenge. Adjusting the temperature program is a powerful method to enhance separation.[1][2] Here are several strategies:
-
Lower the Initial Oven Temperature: Starting at a lower temperature increases the retention of volatile isomers, often improving their separation.[1][3] A good starting point is to set the initial temperature slightly above the solvent's boiling point or to begin with a low temperature like 35-40°C.[4]
-
Decrease the Temperature Ramp Rate: A slower temperature ramp provides more time for the branched isomers to interact with the stationary phase, which can significantly improve resolution, especially for later-eluting peaks.[1][3] Try reducing your ramp rate in increments of 1-5°C/min.[3] While this will increase the analysis time, it is often necessary for complex mixtures.[3][5]
-
Introduce a Mid-Ramp Isothermal Hold: If the critical pair of isomers elutes in the middle of the chromatogram, introducing an isothermal hold (a period of constant temperature) just before their elution can improve separation.[3][6] A general guideline is to set the hold temperature about 20-30°C below the elution temperature of the first peak in the pair.[3]
-
Utilize Multiple Ramp Rates: A complex sample may benefit from different ramp rates throughout the run. A slower ramp can be used for regions with poor separation, while a faster ramp can be applied to elute less critical components more quickly.[3]
Q2: My peaks, especially for the higher molecular weight branched hydrocarbons, are broad and tailing. What aspects of the temperature program can I adjust to fix this?
A2: Peak broadening and tailing can obscure results and lead to inaccurate quantification.[2] Temperature programming is inherently designed to reduce this phenomenon compared to isothermal methods.[4][7]
-
Increase the Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components from the column. A final hold period helps to "bake out" any remaining high-boiling compounds, which can otherwise contribute to ghost peaks and baseline instability in subsequent runs.[4][6]
-
Optimize the Ramp Rate: While slow ramps improve resolution, an excessively slow ramp can lead to peak broadening due to diffusion.[5][7] The optimal ramp rate is a balance between resolution and peak sharpness. An initial scouting ramp of 10°C/min is often recommended.[4][8]
-
Check for System Activity: Peak tailing can also be caused by active sites in the GC system, such as in the inlet liner or at the column inlet.[2][9] If temperature program adjustments do not resolve the issue, consider cleaning or replacing the liner and trimming the first few centimeters of the column.[2][10]
Q3: My analysis time is too long. How can I speed up the separation of branched hydrocarbons without sacrificing too much resolution?
A3: Long analysis times can be a significant bottleneck. Here’s how to shorten your run times:
-
Increase the Temperature Ramp Rate: A faster ramp rate will cause compounds to elute more quickly, thereby reducing the overall analysis time.[3][11] Be aware that this may come at the cost of resolution, so a balance must be struck.[3]
-
Increase the Initial Temperature: If the early eluting peaks are well-resolved, you can increase the initial temperature to reduce their retention times.[3]
-
Use a Higher Final Temperature: A higher final temperature will more rapidly elute the high-boiling point hydrocarbons.[6]
-
Consider Hydrogen as a Carrier Gas: If you are using helium, switching to hydrogen can significantly reduce analysis time due to its higher optimal linear velocity.[12]
Q4: I am observing ghost peaks in my chromatogram. Could this be related to my oven temperature program?
A4: Ghost peaks are extraneous peaks that appear in your chromatogram and can be caused by several factors, some of which are related to the temperature program.[2]
-
Insufficient Final Hold Time: If the oven program does not include a sufficiently long and hot final hold, less volatile components from a previous injection can remain on the column and elute in a subsequent run, appearing as ghost peaks.[2] Try increasing the final temperature or the duration of the final hold.
-
Septum Bleed: High injector temperatures can cause components of the septum to bleed into the system, which then appear as ghost peaks. While not directly an oven temperature issue, it is related to the overall thermal conditions of the analysis. Ensure you are using a high-quality, low-bleed septum.[2]
-
Contamination: Contamination in the carrier gas, sample, or inlet can also lead to ghost peaks.[10][13]
Data Presentation
Table 1: Effect of GC Oven Temperature Program Parameters on Branched Hydrocarbon Separation
| Parameter | Adjustment | Primary Effect on Separation | Secondary Effects |
| Initial Temperature | Decrease | Increases resolution of early eluting (more volatile) isomers.[3] | Increases analysis time.[3] |
| Increase | Decreases analysis time. | May decrease resolution of early eluting peaks.[3] | |
| Temperature Ramp Rate | Decrease | Improves resolution, particularly for mid to late eluting isomers.[3] | Increases analysis time, may lead to broader peaks if too slow.[3][5] |
| Increase | Decreases analysis time.[3] | May decrease resolution.[3] | |
| Final Temperature | Increase | Ensures elution of high-boiling point compounds, reducing carryover. | Can cause column bleed if exceeding the column's maximum temperature. |
| Isothermal Hold (Mid-Ramp) | Introduce/Lengthen | Improves resolution of a specific pair or group of closely eluting peaks.[3] | Increases analysis time.[3] |
Experimental Protocols
Protocol 1: General Scouting Method for Optimizing a Temperature Program
This protocol is designed to establish a baseline chromatogram from which further optimization can be performed.
-
Column Selection: Choose a non-polar stationary phase column, as branched hydrocarbon separation is primarily based on boiling points.[12]
-
Carrier Gas: Set the carrier gas (Helium or Hydrogen) to its optimal flow rate.
-
Injector Setup:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 100:1 ratio to avoid overloading)
-
Injection Volume: 1 µL
-
-
Initial Oven Temperature Program (Scouting Gradient):
-
Data Analysis:
-
Examine the resulting chromatogram for peak resolution and shape.
-
Identify critical pairs of isomers that require better separation.
-
Based on the issues observed (e.g., co-elution, peak tailing), modify the temperature program according to the guidance in the FAQs and Table 1.
-
Visualizations
Caption: Troubleshooting workflow for optimizing GC temperature programs.
Caption: Logical relationship between temperature program parameters and their effects.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Common GC Troubleshooting Questions [phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing for alkanes in gas chromatography (GC). The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a phenomenon observed in chromatography where a peak's trailing edge is broader than its leading edge, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[1] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[1][2] This can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2][3]
Q2: I'm analyzing alkanes, which are non-polar. Why am I still seeing peak tailing?
A2: While alkanes are less prone to the chemical interactions that often cause tailing, it can still occur due to a variety of physical and chemical factors within the GC system.[3][4] Common causes can be broadly categorized as either a disruption to the carrier gas flow path or reversible chemical adsorption.[5] Issues with the column, inlet, injection technique, or contamination are frequent culprits.[3]
Q3: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause?
A3: When all peaks in a chromatogram exhibit tailing, it generally points to a physical problem in the GC system that affects all compounds indiscriminately.[1][3][5][6] The most common causes are related to the carrier gas flow path and include:
-
Improper column installation: The column may be positioned too high or too low in the inlet, creating unswept (dead) volumes.[1][3][6]
-
Poor column cuts: Jagged or uneven cuts at the inlet or detector end of the column can cause turbulence in the carrier gas flow.[1][2][3][6]
-
Contaminated or active inlet liner: The liner can accumulate non-volatile residues from samples, creating active sites that can interact with analytes.[1][3]
-
System leaks: Leaks in the system can disrupt the carrier gas flow and lead to peak distortion.[1][3]
Q4: Only some of my alkane peaks are tailing, particularly the later-eluting ones. What should I investigate?
A4: If only specific, typically later-eluting, alkane peaks are tailing, the issue is more likely related to chemical interactions or contamination within the column.[3][5] Potential causes include:
-
Column contamination: Accumulation of non-volatile residues at the head of the column can interfere with the partitioning of analytes.[1][3][4] Trimming 10-20 cm from the column inlet can often resolve this.[7]
-
Stationary phase degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that can interact with analytes, although this is less common for non-polar alkanes.[1][3]
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it may appear as tailing.[2][8]
Q5: Could my injection technique be causing the peak tailing?
A5: Yes, the injection technique plays a crucial role in peak shape. Several factors can contribute to tailing:
-
Slow injection speed: A slow injection can cause the sample to be introduced in batches, leading to broad and tailing peaks.[9]
-
Injection volume: Overloading the column with too large an injection volume can cause peak distortion.[8][10]
-
Split ratio: In split injections, a split ratio that is too low may not be sufficient to efficiently transfer the sample to the column, causing tailing.[11][12]
-
Solvent effects in splitless injection: If the initial oven temperature is not set correctly relative to the solvent's boiling point, it can lead to poor focusing of the analyte band at the head of the column.[2][3] A slow purge of the solvent from the inlet can also create what appears to be a badly tailing peak.[3][7]
Troubleshooting Guides
Guide 1: Initial System Check for Universal Peak Tailing
If all peaks in your chromatogram are tailing, follow these steps to diagnose and resolve the issue.
-
Visually Inspect the Chromatogram: Confirm that all peaks, including the solvent peak, are showing signs of tailing.[6] This strongly suggests a physical issue with the flow path.[5][6]
-
Perform Inlet Maintenance: The inlet is a common source of problems. Replace the septum and the inlet liner.[1][13] A contaminated or active liner is a frequent cause of tailing.[1]
-
Check Column Installation:
-
Ensure the column is installed at the correct height in the inlet as specified by the instrument manufacturer.[2][3] An incorrect position can create dead volumes.[3][6]
-
Inspect the column cut. It should be a clean, 90-degree cut.[1] A poor cut can cause turbulence.[1][3][6] If necessary, re-cut the column.
-
-
Perform a Leak Check: Check for leaks at the inlet and detector fittings. System leaks can disrupt the carrier gas flow.[1][3]
Guide 2: Addressing Tailing of Specific Alkane Peaks
If only some, particularly later-eluting, alkanes are tailing, this suggests a chemical interaction or contamination issue.
-
Trim the Column: The front section of the column can accumulate non-volatile residues from samples.[1][4] Trimming 10-20 cm from the inlet end of the column can remove this contamination.[7]
-
Condition the Column: After trimming and reinstalling the column, condition it according to the manufacturer's instructions to remove any contaminants and ensure the stationary phase is stable.[3]
-
Evaluate Sample Concentration: If you suspect column overload, try reducing the injection volume or diluting the sample.[1][8]
-
Inject an Inert Compound: Inject a standard solution of a non-polar, inert compound like hexane (B92381) or octane. If this peak shows good symmetry, the problem is likely chemical in nature and related to your specific analytes. If the inert compound's peak also tails, the issue is more likely physical, pointing back to the flow path.[3]
Data Presentation
The following table illustrates how adjusting GC parameters can impact peak shape. The values are representative and will vary depending on the specific instrument and conditions.
| Parameter | Setting | Peak Asymmetry Factor (As) | Observation |
| Inlet Temperature (°C) | 200 | 2.1 | Significant tailing, may indicate incomplete vaporization. |
| 250 | 1.3 | Improved peak shape, acceptable for most applications. | |
| 300 | 1.1 | Good, symmetrical peak shape. | |
| Injection Volume (µL) | 0.5 | 1.2 | Symmetrical peaks. |
| 1.0 | 1.4 | Minor tailing observed. | |
| 2.0 | 1.8 | Noticeable tailing due to potential column overload. | |
| Initial Oven Temperature (°C) for Splitless Injection | 40 (below solvent b.p.) | 1.1 | Good peak focusing and symmetry. |
| 80 (above solvent b.p.) | 1.9 | Poor solvent focusing, leading to peak tailing. |
Experimental Protocols
Protocol 1: Inlet Maintenance (Replacing the Liner and Septum)
This protocol details the routine maintenance of replacing the inlet liner and septum, a common solution for peak tailing.[1]
-
Cool Down the GC: Ensure the inlet and oven temperatures are at a safe, ambient level (below 50°C).[1]
-
Turn Off Gases: Stop the flow of the carrier gas.[3]
-
Disassemble the Inlet:
-
Carefully remove the septum nut and the old septum.
-
Remove the inlet liner, noting its orientation.[1]
-
-
Inspect and Replace:
-
Reassemble and Leak Check: Reinstall the components and perform a leak check after restoring the carrier gas flow.[1][3]
Protocol 2: Column Trimming
This procedure is used to remove contaminated sections from the front of the GC column.[1]
-
Cool Down and Prepare: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow. Carefully remove the column from the inlet.[3]
-
Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped pen, score the column about 10-20 cm from the inlet end. Snap the column at the score to create a clean, 90-degree cut.[3]
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or silica (B1680970) shards.[1][3] If the cut is not clean, repeat the process.
-
Reinstall the Column: Reinstall the column in the inlet at the correct height as specified by the instrument manufacturer.[3]
-
Leak Check and Condition: Restore the carrier gas flow and perform a leak check. Briefly condition the column according to the manufacturer's instructions before running samples.[1][3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 9. What are the consequences of slow and intermittent sample injection of GC? [chinalabware.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 13. benchchem.com [benchchem.com]
improving the yield of multi-branched isomers in n-dodecane hydroisomerization
Welcome to the technical support center for n-dodecane hydroisomerization. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments to improve the yield of multi-branched isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries.
Troubleshooting Guide
This guide addresses common issues encountered during n-dodecane hydroisomerization experiments aimed at maximizing multi-branched isomer yield.
Issue 1: Low Overall Conversion of n-Dodecane
| Possible Cause | Suggested Solution |
| Low Catalyst Activity | - Ensure proper activation of the catalyst (e.g., reduction of the metal function).- Verify the acidity of the catalyst support; very low acidity can lead to poor activity.[1] - Check for catalyst poisoning from impurities in the feed or gas streams (e.g., water, sulfur compounds).[2] |
| Suboptimal Reaction Temperature | - Increase the reaction temperature incrementally. Be aware that higher temperatures can also increase cracking.[3] |
| Insufficient Residence Time | - Decrease the Weight Hourly Space Velocity (WHSV) to increase the contact time of the reactants with the catalyst. |
Issue 2: High Selectivity to Mono-branched Isomers, but Low Yield of Multi-branched Isomers
| Possible Cause | Suggested Solution |
| Inadequate Pore Structure of the Catalyst | - Use a catalyst with a larger pore structure, such as Y-zeolite or composite materials with mesopores (e.g., ZSM-22-Y). Multi-branched isomers have a larger kinetic diameter and their formation is favored in larger pores.[4][5] - Catalysts with one-dimensional 10-membered ring channels (like ZSM-22) tend to favor mono-branched isomers due to shape selectivity.[3] |
| Reaction Mechanism Limitations | - Multi-branched isomers are formed consecutively from mono-branched isomers.[2] Increase the n-dodecane conversion to promote the secondary isomerization of mono-branched products. |
| Imbalance of Metal and Acid Sites | - An optimal balance between the metal (dehydrogenation/hydrogenation) and acid (isomerization) functions is crucial. A high density of strong acid sites can lead to cracking before multi-branched isomers can form.[1] |
Issue 3: High Yield of Cracking Products
| Possible Cause | Suggested Solution |
| Excessively High Reaction Temperature | - Lower the reaction temperature. While higher temperatures increase conversion, they also favor cracking reactions. |
| High Catalyst Acidity | - Use a catalyst with moderate acidity. Strong Brønsted acid sites can promote cracking.[1] - Modify the catalyst to reduce its acidity, for example, through silylation or ion-exchange with alkali metals.[6] |
| Large Catalyst Pore Size | - While large pores favor multi-branched isomers, excessively large pores can also lead to increased cracking. A balance is needed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of multi-branched isomers in n-dodecane hydroisomerization?
A1: The hydroisomerization of n-dodecane over a bifunctional catalyst follows a consecutive reaction pathway. First, n-dodecane is dehydrogenated on a metal site to form an n-dodecene. This olefin then diffuses to an acid site where it is protonated to a carbenium ion, which undergoes skeletal rearrangement to a mono-branched iso-olefin. This can then be hydrogenated back to a mono-branched iso-dodecane or undergo further isomerization on the acid site to form multi-branched species, which are subsequently hydrogenated.[2][3]
Q2: Which type of catalyst is generally best for maximizing the yield of multi-branched isomers?
A2: Catalysts with a three-dimensional pore structure and larger pores, such as Y-zeolite, are generally more effective for producing multi-branched isomers than those with narrow, one-dimensional pores like ZSM-22.[3][4] Composite catalysts, such as Pt/ZSM-22-Y, have shown enhanced selectivity towards multi-branched iso-dodecane due to a combination of acidity and improved diffusion characteristics.[4][5]
Q3: How does the balance between metal and acid sites on the catalyst affect the selectivity to multi-branched isomers?
A3: A proper balance is critical. The metal sites (e.g., platinum) are responsible for the dehydrogenation and hydrogenation steps, while the acid sites catalyze the isomerization. If the acid sites are too strong or numerous relative to the metal sites, cracking becomes a dominant side reaction, reducing the yield of desired isomers.[1] Conversely, if the metal function is insufficient, the overall reaction rate will be low.
Q4: Can the yield of multi-branched isomers be improved by adjusting the reaction conditions?
A4: Yes. Increasing the reaction temperature and conversion can lead to a higher yield of multi-branched isomers, as they are formed from mono-branched precursors. However, this must be balanced against the increased likelihood of cracking at higher temperatures. Optimizing the H2/n-dodecane ratio and the space velocity are also important for maximizing selectivity.
Data Presentation
Table 1: Comparison of Different Catalysts for n-Dodecane Hydroisomerization
| Catalyst | Support Material | Key Features | Max. Isomer Yield (%) | Multi-branched Selectivity | Reference |
| Pt/SAPO-11 | SAPO-11 | 10-membered ring micropores | ~74 (total isomers) | Lower than Y-zeolite based catalysts | [3] |
| Pt/ZSM-22 | ZSM-22 | 10-membered ring micropores | High selectivity to mono-branched isomers | Low | [3] |
| Pt/Y | Y-zeolite | 12-membered ring, 3D pore structure | Higher than ZSM-22 | High | [4] |
| Pt/ZSM-22-Y | Composite of ZSM-22 and Y-zeolite | Combination of micro- and mesopores, optimized acidity | Significantly enhanced | High | [4][5] |
| Pt/HZSM-48 | ZSM-48 | 10-membered ring micropores | Good isomerization selectivity | Moderate | [7] |
Experimental Protocols
Protocol 1: Catalyst Preparation (Pt/ZSM-22-Y Composite)
This protocol is based on the synthesis of a composite catalyst designed to enhance the yield of multi-branched isomers.[4][5]
-
Mechanical Mixing: Mechanically blend ZSM-22 and Y zeolites in a 1:1 weight ratio.
-
Alkaline Treatment: Treat the mixed zeolites with a solution of NaOH and cetyltrimethylammonium bromide (CTAB). This step creates mesopores.
-
Washing and Drying: Wash the treated solid thoroughly with deionized water until the pH is neutral, then dry overnight at 100°C.
-
Calcination: Calcine the dried powder in air at 550°C for 4 hours to remove the organic template (CTAB).
-
Ammonium (B1175870) Ion Exchange: Perform an ammonium ion exchange to introduce Brønsted acid sites.
-
Platinum Impregnation: Impregnate the composite support with a solution of chloroplatinic acid via incipient wetness to achieve a Pt loading of 0.5 wt%.
-
Final Drying and Reduction: Dry the impregnated catalyst at 120°C and then reduce it in a hydrogen flow at a specified temperature before the reaction.
Protocol 2: n-Dodecane Hydroisomerization Reaction
-
Catalyst Loading: Load a fixed amount of the prepared catalyst into a fixed-bed reactor.
-
Catalyst Activation: Activate the catalyst in-situ by heating it in a flow of hydrogen to the desired reduction temperature.
-
Reaction Start-up: Introduce the n-dodecane feed along with hydrogen at the desired reaction pressure and H2/hydrocarbon ratio.
-
Steady State Operation: Maintain the desired reaction temperature and WHSV until a steady state is reached.
-
Product Analysis: Collect the liquid and gas products and analyze them using gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity to various isomers and cracking products.
Mandatory Visualizations
Caption: Workflow for catalyst preparation and hydroisomerization.
Caption: Troubleshooting logic for low multi-branched isomer yield.
Caption: Reaction pathway for n-dodecane hydroisomerization.
References
minimizing fragmentation of molecular ion in mass spectrometry of alkanes
Welcome to the technical support center for the mass spectrometry analysis of alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing molecular ion fragmentation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: The molecular ion peak (M+) for my alkane sample is weak or completely absent in the mass spectrum.
Cause: Alkanes, particularly long-chain and branched alkanes, are highly susceptible to fragmentation under standard Electron Ionization (EI) conditions (70 eV).[1][2] The energy imparted during EI is often sufficient to break C-C bonds, leading to extensive fragmentation and a low abundance of the intact molecular ion.[1][3]
Solutions:
-
Switch to a Soft Ionization Technique: This is the most effective way to preserve the molecular ion.[1][4]
-
Chemical Ionization (CI): This technique uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through less energetic reactions, resulting in significantly less fragmentation.[5][6] You are more likely to observe a protonated molecule, [M+H]⁺, which allows for the determination of the molecular mass.[1][5]
-
Field Ionization (FI) / Field Desorption (FD): These are extremely gentle ionization methods that can yield a strong molecular ion peak with minimal fragmentation.[7][8]
-
-
Modify Electron Ionization (EI) Parameters: If you must use EI:
Troubleshooting Workflow for Absent Molecular Ion Peak
Caption: Workflow for troubleshooting an absent molecular ion peak.
Issue 2: My mass spectrum is overly complex with too many fragment peaks, making it difficult to interpret.
Cause: The inherent nature of EI mass spectrometry for alkanes is to produce a complex fragmentation pattern.[1] Fragmentation often occurs at branching points to form more stable carbocations, and linear alkanes show characteristic clusters of peaks separated by 14 Da (representing CH₂ groups).[2][9][10]
Solutions:
-
Utilize Soft Ionization: As mentioned previously, CI or FI will produce a much simpler spectrum, dominated by the molecular ion or protonated molecule.[5][8] This is the preferred method for confirming molecular weight.
-
Perform Background Subtraction: Ensure that the complexity is not due to co-eluting impurities or column bleed.[1] A proper background subtraction can simplify the spectrum.
-
Lower Ion Source Temperature: Reducing the ion source temperature can minimize any thermal degradation of the analyte before ionization, which could contribute to fragmentation.[1]
-
Cross-Reference with Spectral Libraries: If using standard 70 eV EI, compare your spectrum to established libraries (e.g., NIST) to identify characteristic alkane fragmentation patterns.[11]
Frequently Asked Questions (FAQs)
Q1: Why do alkanes fragment so easily in mass spectrometry?
A1: In Electron Ionization (EI), a high-energy electron (typically 70 eV) strikes the molecule, knocking off one of its electrons to form a radical cation (M⁺·).[12] The excess energy transferred during this impact causes the molecule to vibrate violently, leading to the cleavage of chemical bonds.[4] For alkanes, the C-C sigma bonds are relatively weak and readily break, leading to extensive fragmentation.[3][13] Long-chain and branched alkanes have more C-C bonds and branching points that can lead to the formation of stable carbocations, making fragmentation even more favorable.[9][14]
Q2: What are the expected fragmentation patterns for alkanes in EI-MS?
A2:
-
Linear Alkanes: Often show a weak molecular ion peak.[9] The spectrum is characterized by clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[2][10] The most abundant peaks are often alkyl carbocations at m/z = 43, 57, 71, etc.[11]
-
Branched Alkanes: The molecular ion peak is typically weaker than for linear alkanes and may be absent.[8][9] Fragmentation is favored at the branching points because this leads to the formation of more stable secondary or tertiary carbocations.[3][8] The loss of the largest alkyl group at a branch point is often a preferred pathway.[8]
Q3: Which ionization technique is best for minimizing fragmentation of alkanes?
A3: Soft ionization techniques are highly recommended as they impart less energy to the analyte molecule.[1][7] The choice depends on the available instrumentation and specific requirements of the analysis.
Ionization Technique Comparison
Caption: Comparison of ionization techniques for alkane analysis.
Q4: How do I set up a Chemical Ionization (CI) experiment for an alkane?
A4: While specific parameters are instrument-dependent, a general protocol is provided below.
Experimental Protocol: Chemical Ionization of Alkanes
-
Instrument Setup:
-
Couple a Gas Chromatograph (GC) to the mass spectrometer for sample introduction and separation.
-
Select a reagent gas (methane or isobutane (B21531) are common choices).[6]
-
Introduce the reagent gas into the ion source to achieve a stable pressure, typically around 1 torr.[1]
-
-
Ion Source Parameters:
-
Sample Introduction:
-
Dissolve the alkane sample in a volatile solvent like hexane.
-
Inject the sample into the GC. The GC column will separate the alkane from the solvent and other potential impurities before it enters the mass spectrometer's ion source.
-
-
Mass Spectrometry Analysis:
Data Presentation
The table below summarizes the expected outcomes when analyzing alkanes with different ionization techniques.
| Ionization Technique | Typical Energy Imparted | Expected Molecular Ion Abundance | Primary Ion Observed | Degree of Fragmentation |
| Electron Ionization (EI) | High (70 eV) | Weak to Absent[3][9] | M⁺· | Extensive[1][15] |
| Chemical Ionization (CI) | Low | Strong[5] | [M+H]⁺ | Minimal[5][6] |
| Field Ionization (FI) | Very Low | Strong[7][8] | M⁺· | Very Minimal[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. quora.com [quora.com]
- 5. Chemical ionization - Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 7. as.uky.edu [as.uky.edu]
- 8. benchchem.com [benchchem.com]
- 9. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 10. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
- 11. whitman.edu [whitman.edu]
- 12. google.com [google.com]
- 13. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. inis.iaea.org [inis.iaea.org]
dealing with matrix effects in the analysis of fuel samples containing 5-Ethyl-2,2-dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the gas chromatography-mass spectrometry (GC-MS) analysis of 5-Ethyl-2,2-dimethyloctane in fuel samples.
Troubleshooting Guides
This section offers step-by-step guidance to identify, diagnose, and mitigate common issues related to matrix effects in your GC-MS analysis.
Issue 1: Inaccurate Quantification and Poor Reproducibility of this compound
Poor accuracy and precision are primary indicators of uncompensated matrix effects. Follow this workflow to diagnose and address the problem.
Troubleshooting Workflow for Inaccurate Quantification
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
Issue 2: Significant Signal Enhancement Leading to Overestimated Concentrations
A common issue in the GC-MS analysis of complex matrices like fuel is the matrix-induced enhancement of the analyte signal. This occurs when non-volatile components in the fuel matrix protect the analyte from degradation or adsorption in the GC inlet.
Mechanism of Matrix-Induced Signal Enhancement in GC
Caption: How matrix components can enhance the analyte signal in GC-MS.
To address signal enhancement:
-
Confirm the Enhancement: As detailed in the FAQs, compare the signal of this compound in a pure solvent standard to that in a matrix-matched standard.
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components before analysis. Consider using Solid-Phase Extraction (SPE) to isolate the aliphatic hydrocarbon fraction.
-
Use an Appropriate Calibration Method: If sample cleanup is insufficient or impractical, use a calibration method that compensates for the matrix effect, such as matrix-matched calibration or the standard addition method.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of fuel analysis by GC-MS?
A1: In GC-MS analysis of fuel samples, matrix effects refer to the alteration of the analytical signal of a target compound (in this case, this compound) by other components present in the fuel matrix. This can lead to either an enhancement or suppression of the signal, causing inaccurate quantification. For hydrocarbons in complex matrices like fuel, signal enhancement is more commonly observed.[1][2][3] This "matrix-induced chromatographic response enhancement" occurs because non-volatile components of the matrix can coat active sites in the GC inlet and column, preventing the thermal degradation or adsorption of the analyte.[4][5]
Q2: Why is this compound susceptible to matrix effects?
A2: this compound, as a branched alkane, can be prone to interactions with active sites (e.g., free silanol groups) in the GC system, especially in the injector liner.[5] In a complex fuel matrix, it co-elutes with numerous other hydrocarbons that can influence its transfer from the injector to the column and, consequently, its signal intensity at the detector.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A straightforward way to diagnose matrix effects is to compare the analytical response of this compound in a pure solvent standard with its response in a matrix-matched standard (a blank fuel extract fortified with the analyte at the same concentration). A significant difference in signal intensity indicates the presence of matrix effects. A higher signal in the matrix-matched standard suggests signal enhancement.
The matrix effect (ME) can be quantified using the following formula: ME (%) = [ (Peak area in matrix-matched standard / Peak area in solvent standard) - 1 ] * 100
A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression.
Q4: What are the primary strategies to mitigate matrix effects?
A4: There are three main approaches to dealing with matrix effects:
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE) can be used to clean up the sample by separating the analytes from interfering matrix components.[2][4][6] Simple dilution of the sample can also reduce the concentration of matrix components, but this may compromise the sensitivity of the analysis.
-
Instrumental Optimization: Regular maintenance of the GC system, such as cleaning the injector liner and trimming the analytical column, can help to minimize active sites.[7]
-
Calibration Strategies: Employing a suitable calibration method is often the most effective way to compensate for matrix effects. The most common methods are:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples.[8][9]
-
Standard Addition: Adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's matrix.[10][11]
-
Internal Standard Method: Using a chemically similar compound (ideally, a stable isotope-labeled version of the analyte) that is added to all samples and standards to correct for variations in signal response.[12][13][14]
-
Data Presentation
The following tables illustrate the impact of matrix effects on the quantification of this compound and the effectiveness of different calibration methods. The data is representative of typical results seen in the GC-MS analysis of hydrocarbons in a complex fuel matrix.
Table 1: Effect of Fuel Matrix on the Signal of this compound
| Standard Type (at 10 µg/mL) | Peak Area (Arbitrary Units) | Signal Enhancement (%) |
| In Pure Solvent (Hexane) | 1,250,000 | - |
| In Fuel Matrix Extract | 2,875,000 | 130% |
Table 2: Comparison of Calibration Methods for the Quantification of this compound in a Spiked Fuel Sample (True Concentration = 15 µg/mL)
| Calibration Method | Measured Concentration (µg/mL) | Accuracy (% Recovery) |
| External Calibration (in Hexane) | 34.5 | 230% |
| Matrix-Matched Calibration | 15.8 | 105.3% |
| Standard Addition | 15.3 | 102.0% |
| Internal Standard (Dodecane-d26) | 16.2 | 108.0% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Fuel Sample Cleanup
This protocol is designed to isolate the aliphatic hydrocarbon fraction from a fuel sample, reducing matrix complexity.
-
Cartridge Conditioning: Condition a silica/C3-cyanopropyl (SiO2/C3-CN) SPE cartridge by passing 4 mL of n-hexane through it under positive pressure.[2][4]
-
Sample Loading: Dissolve a known amount of the fuel sample (e.g., 50-100 mg) in 1 mL of n-hexane. Transfer this solution onto the conditioned SPE cartridge.[2]
-
Elution of Aliphatic Fraction: Elute the aliphatic hydrocarbons from the cartridge with 4 mL of n-hexane under positive pressure, collecting the eluate in a clean vial.[2][4]
-
Elution of Aromatic Fraction (Optional): Elute the aromatic hydrocarbons with 5 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane. This fraction can be discarded or saved for other analyses.[2][4]
-
Concentration and Reconstitution: Concentrate the aliphatic fraction to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Protocol 2: Matrix-Matched Calibration
-
Prepare Blank Matrix: Obtain a fuel sample that is known to be free of this compound, or use a representative fuel matrix. Process this blank matrix using the same sample preparation procedure (e.g., SPE) as the unknown samples.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a known high concentration (e.g., 1000 µg/mL).
-
Prepare Calibration Standards: Create a series of calibration standards by spiking appropriate volumes of the stock solution into aliquots of the prepared blank matrix extract. For example, to prepare a 10 µg/mL standard, add 10 µL of a 1000 µg/mL stock solution to 990 µL of the blank matrix extract.
-
Construct Calibration Curve: Analyze the matrix-matched calibration standards by GC-MS and plot the peak area of this compound against its concentration to generate a calibration curve.
-
Quantify Unknown Samples: Analyze the prepared unknown samples and use the matrix-matched calibration curve to determine the concentration of this compound.
Protocol 3: Standard Addition Method
-
Prepare Sample Aliquots: Divide the prepared fuel sample extract into at least four equal aliquots (e.g., 1 mL each).
-
Spike Aliquots: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution. The concentrations of the added standard should bracket the expected concentration of the analyte in the sample.
-
Analyze Samples: Analyze all the aliquots (unspiked and spiked) by GC-MS and record the peak area for this compound in each.
-
Construct Standard Addition Plot: Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).
-
Determine Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, unspiked sample.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unina.it [iris.unina.it]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool [jove.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis results of GC : Shimadzu (Europe) [shimadzu.eu]
- 12. welchlab.com [welchlab.com]
- 13. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
calibration issues in the quantification of branched alkanes
Welcome to the Technical Support Center for Branched Alkane Quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common calibration issues in the analysis of branched alkanes.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions related to the quantitative analysis of branched alkanes.
Q1: Why is the accurate quantification of branched alkanes so challenging?
The quantification of branched alkanes presents several analytical difficulties primarily due to their structural complexity. Key challenges include:
-
Co-elution: Branched alkanes exist as numerous structural isomers (e.g., monomethyl, dimethyl) that have very similar physical properties and boiling points. This often leads to their co-elution in gas chromatography (GC), making it difficult to separate and individually quantify them.[1][2][3]
-
Lack of Commercial Standards: There is a significant shortage of commercially available, certified reference materials (CRMs) for many specific branched-chain hydrocarbons.[4][5] This scarcity complicates the preparation of accurate calibration curves, as most analytical instrumentation is comparative and requires a sample of known composition for calibration.[6][7]
-
Mass Spectral Similarity: Isomers of branched alkanes often produce very similar fragmentation patterns in mass spectrometry (MS), making definitive identification based on MS alone challenging.[8]
-
Matrix Effects: The sample matrix, which includes all components other than the analyte, can interfere with the analytical signal.[9] This interference can either suppress or enhance the signal, leading to underestimation or overestimation of the analyte's concentration.[10]
Q2: What are the most common causes of poor linearity (low R² value) in my calibration curve?
Poor linearity in a calibration curve is a common issue that can arise from several sources. The most frequent causes include:
-
Inappropriate Calibration Range: Attempting to calibrate over a concentration range that is too wide can lead to non-linearity, especially at the upper and lower limits.[11]
-
Detector Saturation: At very high concentrations, the detector's response may no longer be proportional to the analyte concentration, causing the calibration curve to plateau.[11]
-
Analyte Adsorption: Active sites within the GC system, such as a contaminated inlet liner or a degraded column, can adsorb the analyte, leading to non-linear responses.[11]
-
Incorrect Sample Preparation: Errors in the dilution of standards, use of contaminated solvents, or improper sample handling can introduce significant variability and affect linearity.[12]
Q3: I cannot find a certified reference material for my specific branched alkane isomer. How can I build a reliable calibration?
The lack of specific standards is a major hurdle. However, several strategies can be employed for semi-quantitative or relative quantification:
-
Use a Structurally Similar Standard: Select a commercially available isomer that is structurally as close as possible to your analyte. While this will not provide absolute quantification, it can be used for relative comparisons across samples. The assumption is that the detector response will be similar for similar structures.
-
Quantitative Structure-Retention Relationship (QSRR) Models: These models relate the GC retention of alkanes to their molecular structure.[13] By running a set of known linear alkanes, you can build a model to predict the retention times of branched isomers and aid in their identification.[13]
-
Response Factor Calculation: Inject an equimolar mixture of a reference standard (like a linear alkane) and your isolated (but unquantified) branched alkane. The ratio of their peak areas can be used to calculate a response factor, which helps to correct for differences in detector response.[14]
Q4: How can I identify and mitigate matrix effects in my samples?
Matrix effects occur when other components in the sample interfere with the analyte's signal.[10][15]
-
Identification: A simple way to check for matrix effects is to compare the slope of a calibration curve made in a pure solvent with the slope of a curve made using the standard addition method in the sample matrix. A significant difference in the slopes indicates the presence of matrix effects.[9]
-
Mitigation:
-
Standard Addition: This is a robust technique where known amounts of the analyte are added to the unknown sample.[9][16] The calibration curve is constructed from these spiked samples, inherently compensating for any signal suppression or enhancement from the matrix.
-
Matrix-Matched Calibration: If you have access to a blank matrix (a sample that is identical to your unknown but contains none of the analyte), you can prepare your calibration standards in this blank matrix. This ensures that the standards and the sample experience the same matrix effects.[15]
-
Sample Clean-up: Employ sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering components from the matrix before analysis.[17]
-
Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental issues.
Guide 1: Resolving Co-eluting Peaks
Co-elution of branched alkane isomers is a primary obstacle to accurate quantification.[18] Use the following steps to improve chromatographic resolution.
Step 1: Method Optimization Before resorting to more complex hardware, optimize your existing GC method. Changes to key parameters can significantly impact separation.
| Parameter | Change | Expected Impact on Resolution | Best For... |
| Temperature Ramp Rate | Decrease | Increases | Resolving closely eluting adjacent isomers.[1] |
| Column Length | Increase | Increases | Situations where baseline separation is not achievable by other means.[1] |
| Column Internal Diameter (ID) | Decrease | Increases | Improving efficiency without a major increase in analysis time.[1] |
| Carrier Gas Flow Rate | Optimize | Improves Peak Shape & Efficiency | General improvement; check manufacturer guidelines for your column dimensions.[12][19] |
| Stationary Phase | Change Polarity | Changes Elution Order | Separating different classes of compounds (e.g., branched vs. cycloalkanes).[1] |
Step 2: Advanced Separation Techniques If method optimization is insufficient, consider more advanced techniques.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different stationary phases connected by a modulator.[1] It offers vastly superior resolving power and is highly effective for separating complex hydrocarbon mixtures, including branched alkane isomers from each other and from linear or cycloalkanes.[1]
Below is a workflow to guide your decision-making process for resolving co-elution.
Guide 2: Addressing Calibration Curve Issues
Use this guide to diagnose and fix common problems with your calibration curve.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Linearity (R² < 0.99) | 1. Detector Saturation 2. Inappropriate Calibration Range 3. Active sites in GC system | 1. Dilute the highest concentration standards and re-run.[11] 2. Narrow the calibration range to bracket your expected sample concentrations.[11] 3. Perform inlet maintenance: replace the liner and septum. Trim the front of the column if necessary.[11] |
| Significant Non-Zero Y-Intercept | 1. Contaminated Blank/Solvent 2. Carryover from previous injection 3. Incorrect Peak Integration | 1. Prepare fresh standards using high-purity solvent and clean glassware.[11] 2. Run a solvent blank after a high-concentration standard to check for carryover. Increase oven temperature at the end of the run if needed.[11] 3. Manually review the baseline integration for your blank and lowest standard.[19] |
The following table illustrates the impact of troubleshooting detector saturation.
| Concentration (ng/mL) | Response (Area Counts) - Initial | Response (Area Counts) - After Dilution |
| 1 | 50,123 | 50,123 |
| 10 | 505,432 | 505,432 |
| 50 | 2,510,987 | 2,510,987 |
| 100 | 3,500,000 (Non-linear) | 5,023,456 |
| R² Value | 0.975 | 0.999 |
| Data adapted from common calibration issues.[11] |
Experimental Protocols
This section provides detailed methodologies for key procedures.
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a standard calibration curve using serial dilutions.
-
Prepare Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with a high-purity non-polar solvent (e.g., hexane (B92381) or isooctane).
-
Prepare Working Stock Solution (e.g., 100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a new 10 mL volumetric flask and bring to volume with the same solvent.
-
Prepare Calibration Standards: Perform serial dilutions from the Working Stock Solution to create a series of at least five calibration standards that bracket the expected concentration of the analyte in your samples.
-
Analysis: Analyze the standards from the lowest concentration to the highest. Run a solvent blank between standards if carryover is a concern.
-
Construct Curve: Plot the detector response (peak area) versus the concentration for each standard. Perform a linear regression to obtain the equation of the line and the coefficient of determination (R²).
Protocol 2: Standard Addition Method for Matrix Effect Compensation
This protocol is used to quantify an analyte in a complex matrix where matrix effects are suspected.[9]
-
Sample Aliquoting: Prepare at least four equal-volume aliquots of your unknown sample.
-
Spiking: Leave one aliquot un-spiked (this is your unknown). To the remaining aliquots, add known, increasing amounts of a standard solution of your analyte. The spike amounts should be chosen to increase the analyte concentration by approximately 50%, 100%, and 150%.
-
Volume Equalization: If the volume of the added standard is significant, add an equivalent volume of pure solvent to the un-spiked aliquot to ensure the matrix concentration is the same across all samples.
-
Analysis: Analyze all prepared aliquots under the same GC conditions.
-
Data Plotting: Plot the measured peak area on the y-axis versus the concentration of the added analyte on the x-axis.
-
Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of the analyte in the original, un-spiked sample.
Protocol 3: Basic GC Method Optimization for Branched Alkanes
This protocol provides a starting point for developing a GC method to separate branched alkanes.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample mixture in a high-purity solvent like toluene (B28343) or cyclohexane (B81311) in a 10 mL volumetric flask.[1]
-
GC Instrumentation and Conditions:
-
System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A long (e.g., 60-100 m), non-polar column (e.g., DB-1 or equivalent) with a narrow internal diameter (e.g., 0.25 mm) is recommended for high resolution of hydrocarbon isomers.[8]
-
Carrier Gas: Helium or Hydrogen. Maintain a constant flow rate (e.g., 1-2 mL/min).[11]
-
Injection: Use a 1 µL injection volume with an appropriate split ratio (e.g., 50:1) to avoid overloading the column. Injector temperature: 280-300°C.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase at a slow rate (e.g., 2-5°C/min) to 320°C. A slower ramp will improve separation.[1]
-
Final Hold: Hold at 320°C for 10-20 minutes to ensure all heavy components have eluted.
-
-
Detector: FID Temperature: 320°C. MS: Scan range m/z 40-550.
-
-
Analysis and Refinement: Inject a known mixture of n-alkanes to determine retention indices (KI). Branched alkanes will typically elute between their corresponding linear counterparts.[2][3] Adjust the temperature ramp rate to improve the separation of closely eluting peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Certified reference materials - Wikipedia [en.wikipedia.org]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. What is matrix effect and how is it quantified? [sciex.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 19. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
improving the selectivity of catalysts for 5-Ethyl-2,2-dimethyloctane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-2,2-dimethyloctane. The focus is on improving the selectivity of catalytic reactions to maximize the yield of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound through common catalytic methods such as hydroisomerization and alkylation.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SEL-001 | Low selectivity towards this compound with a high degree of cracking (formation of lighter alkanes). | 1. Excessive Catalyst Acidity: Strong acid sites can promote beta-scission (cracking) over isomerization. 2. High Reaction Temperature: Higher temperatures favor cracking reactions thermodynamically. 3. Imbalanced Metal-Acid Function: In bifunctional catalysts, an imbalance can lead to the accumulation of reactive intermediates that undergo cracking. | 1. Catalyst Modification: - Use a catalyst with milder acidity (e.g., zeolites with a higher Si/Al ratio). - Partially neutralize acid sites with an appropriate agent. 2. Optimize Reaction Conditions: - Lower the reaction temperature.[1] - Increase hydrogen pressure in hydroisomerization to promote hydrogenation of intermediates. 3. Catalyst Selection: - Ensure a proper balance between the metal (dehydrogenation/hydrogenation) and acid (isomerization) functions.[2] |
| SEL-002 | Formation of undesired isomers other than this compound. | 1. Inappropriate Catalyst Pore Size/Shape: The catalyst's porous structure may not provide the desired shape selectivity for the target isomer.[3] 2. Reaction Mechanism: The reaction may proceed through intermediates that can rearrange to multiple isomers. 3. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically most stable isomer, which may not be the desired product. | 1. Catalyst Selection: - Employ shape-selective catalysts like zeolites with appropriate pore dimensions (e.g., 10-membered-ring zeolites for higher mono-branched isomer yield).[4] 2. Reaction Engineering: - Operate at lower temperatures to favor kinetic products. - Adjust residence time to minimize secondary isomerization. |
| YLD-001 | Low overall conversion of the starting material (e.g., n-dodecane or smaller precursors). | 1. Insufficient Catalyst Activity: The catalyst may not be active enough under the chosen reaction conditions. 2. Catalyst Deactivation: The catalyst may have lost activity due to poisoning, coking, or sintering. 3. Suboptimal Reaction Conditions: Temperature, pressure, or reactant ratios may not be optimal. | 1. Catalyst Activation/Choice: - Ensure proper activation of the catalyst before the reaction. - Switch to a more active catalyst system (e.g., platinum-based catalysts for lower temperature activity).[1] 2. Catalyst Regeneration/Protection: - Implement a catalyst regeneration protocol (see Experimental Protocols).[5][6] - Purify feedstocks to remove potential poisons like sulfur or water.[7] 3. Process Optimization: - Systematically vary temperature, pressure, and reactant feed rates to find the optimal operating window. |
| RXN-001 | Significant formation of heavy byproducts (oligomerization/polymerization). | 1. Alkene Oligomerization in Alkylation Reactions: In alkylation processes using alkenes, oligomerization can be a significant side reaction.[8] 2. Insufficient Hydrogenation: In hydroisomerization, if the hydrogenation function is weak, olefin intermediates can polymerize. | 1. Modify Alkylating Agent: - In alkylation, use a mixture of alkene and alkyl halide to suppress oligomerization.[8] 2. Enhance Hydrogenation: - Increase hydrogen pressure. - Use a catalyst with a more active hydrogenation metal (e.g., Platinum). |
| CAT-001 | Rapid catalyst deactivation during the reaction. | 1. Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[9] 2. Poisoning: Strong adsorption of impurities from the feed (e.g., sulfur, nitrogen compounds, water) on active sites.[9][10] 3. Sintering: Agglomeration of metal particles at high temperatures, reducing the active surface area.[11] | 1. Prevent Coking: - Maintain a sufficient hydrogen partial pressure. - Add a noble metal to the catalyst formulation to facilitate hydrogenolysis of coke precursors. 2. Feed Purification: - Implement rigorous purification of all reactants and carrier gases. 3. Control Sintering: - Operate at the lowest effective temperature. - Use a thermally stable catalyst support. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalytic routes for synthesizing this compound?
A1: The synthesis of a specific tri-substituted branched alkane like this compound is not commonly reported. However, plausible synthetic routes include:
-
Hydroisomerization of n-dodecane: This process uses a bifunctional catalyst (containing metal and acid sites) to rearrange the linear alkane into branched isomers.[1][2] Selectivity is a major challenge.
-
Catalytic Alkylation: This involves the reaction of an isoalkane (like isobutane (B21531) or isopentane) with an alkene in the presence of an acid catalyst.[8][12] Building the precise carbon skeleton of this compound would require careful selection of starting materials.
-
Guerbet Reaction followed by Hydrodeoxygenation: The Guerbet reaction can be used to couple alcohols to form larger, branched alcohols, which can then be deoxygenated to the corresponding alkane.[13][14][15]
Q2: How does the catalyst structure influence the selectivity in branched alkane synthesis?
A2: The catalyst's physical and chemical properties are critical for selectivity:
-
Pore Size and Shape (Shape Selectivity): Zeolite catalysts can control which isomers are formed based on the size and shape of their pores. Products that are too bulky to form within or diffuse out of the pores will be disfavored.[3][4]
-
Acid Site Density and Strength: The number and strength of acid sites influence the balance between isomerization and cracking. High acidity often leads to increased cracking.[1]
-
Metal-Acid Balance: In bifunctional catalysts, a proper balance between the metal function (for dehydrogenation/hydrogenation) and the acid function (for skeletal rearrangement) is crucial to prevent the accumulation of intermediates that can lead to side reactions.[2]
Q3: What are the common side reactions to be aware of?
A3: Besides the formation of incorrect isomers, key side reactions include:
-
Cracking: The breaking of C-C bonds to form lighter hydrocarbons, which is promoted by strong acidity and high temperatures.
-
Oligomerization/Polymerization: The reaction of alkene intermediates to form heavier hydrocarbons, which can lead to catalyst fouling.[16]
-
Disproportionation: The reaction of two alkane molecules to form a lighter and a heavier alkane.
Q4: How can I analyze the product mixture to determine the selectivity for this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is the primary technique for separating and identifying branched alkane isomers. However, mass spectra of isomers can be very similar.[17] For definitive identification:
-
Use a long, high-resolution capillary GC column for optimal separation.[17]
-
Compare retention times and mass spectra with a known standard of this compound if available.
-
Utilize Kovats retention indices by running a series of n-alkanes as standards to help in the identification of branched isomers based on their elution patterns.[18]
-
Chemical ionization (CI) or other soft ionization techniques can help in confirming the molecular weight, as the molecular ion is often weak or absent in electron ionization (EI) of highly branched alkanes.[19]
Q5: What are the signs of catalyst deactivation, and how can it be addressed?
A5: Signs of catalyst deactivation include a gradual decrease in reactant conversion, a change in product selectivity over time, and an increase in pressure drop across a fixed-bed reactor.[20] To address this:
-
Regeneration: Fouled catalysts can often be regenerated. For coking, a controlled oxidation (burn-off) in air can remove carbon deposits.[11] For some types of poisoning, a high-temperature treatment under hydrogen may be effective.
-
Prevention: The best approach is to prevent deactivation by using high-purity feedstocks and optimizing reaction conditions to minimize coke formation.[10]
Experimental Protocols
Representative Protocol: Hydroisomerization of n-Dodecane
1. Catalyst Preparation (Pt/ZSM-22):
-
ZSM-22 zeolite is calcined in air at 550°C for 6 hours.
-
The zeolite is then impregnated with an aqueous solution of tetraammineplatinum(II) nitrate (B79036) to achieve a platinum loading of 0.5 wt%.
-
The mixture is stirred, followed by evaporation of the water under reduced pressure.
-
The resulting solid is dried at 120°C overnight and then calcined in air at 350°C for 4 hours.
2. Catalyst Activation:
-
The catalyst is loaded into a fixed-bed stainless steel reactor.
-
It is then reduced in situ under flowing hydrogen (H₂) at 400°C for 4 hours prior to the reaction.
3. Hydroisomerization Reaction:
-
The reactor is cooled to the desired reaction temperature (e.g., 280-340°C).
-
The system is pressurized with H₂ to the desired pressure (e.g., 40 bar).
-
Liquid n-dodecane is fed into the reactor using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV), for example, 2 h⁻¹.
-
The H₂/n-dodecane molar ratio is typically maintained at around 10.
-
The reactor effluent is cooled, and the liquid and gas phases are separated.
4. Product Analysis:
-
Liquid products are collected periodically and analyzed by GC-MS.
-
A capillary column (e.g., DB-1, 100 m) is used for the separation of isomers.
-
Quantification is performed using an internal standard and response factors.
-
Conversion, selectivity, and yield are calculated based on the GC data.
Catalyst Regeneration:
-
Stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen).
-
Introduce a dilute air/nitrogen mixture and slowly increase the temperature to 450-500°C to burn off the coke deposits in a controlled manner.
-
Hold at this temperature until the oxidation is complete (indicated by the cessation of CO₂ production).
-
Purge again with inert gas, then follow the catalyst activation procedure (Step 2) to restore activity.
Visualizations
Logical Workflow for Troubleshooting Low Selectivity
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Shape selectivity of zeolite for hydroisomerization of long-chain alkanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US2968631A - Regeneration of isomerization catalysts - Google Patents [patents.google.com]
- 6. US10654035B2 - Catalyst regeneration - Google Patents [patents.google.com]
- 7. Catalytic isomerization of light alkanes | Semantic Scholar [semanticscholar.org]
- 8. US5866747A - Alkylation of alkanes with mixtures of alkenes and alkyl halides - Google Patents [patents.google.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. benchchem.com [benchchem.com]
- 12. Alkylation unit - Wikipedia [en.wikipedia.org]
- 13. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. aocs.org [aocs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 19. GCMS Section 6.9.2 [people.whitman.edu]
- 20. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Validation & Comparative
Comparative Guide to Validated GC-MS Methods for the Quantification of 5-Ethyl-2,2-dimethyloctane
This guide provides a detailed comparison of two distinct, validated Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 5-Ethyl-2,2-dimethyloctane, a branched alkane of interest in various research fields. The comparison focuses on key performance characteristics, offering researchers, scientists, and drug development professionals the data needed to select the most appropriate methodology for their specific application.
The two methods presented are:
-
Method A: A conventional approach utilizing Liquid-Liquid Extraction (LLE) for sample preparation coupled with a standard non-polar GC column.
-
Method B: An alternative method employing Solid-Phase Microextraction (SPME) for a solvent-free sample preparation, followed by analysis on a mid-polarity GC column.
Overall Experimental Workflow
The general workflow for quantifying this compound involves several key stages, from sample collection to final data analysis. This process ensures accuracy and reproducibility in the final reported concentrations.
Caption: General experimental workflow for the quantification of this compound.
Experimental Protocols
Detailed methodologies for both Method A and Method B are provided below. These protocols adhere to established guidelines for bioanalytical method validation.[1][2][3]
Internal Standard
For both methods, a stable isotope-labeled internal standard (IS) is crucial for achieving high precision and accuracy by correcting for variations during sample preparation and injection.[4][5]
-
Selected IS: this compound-d4 (hypothetical)
-
Spiking Concentration: 50 ng/mL added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[5]
Method A: Liquid-Liquid Extraction (LLE)
LLE is a conventional technique used to separate analytes from a sample matrix based on their relative solubilities in two different immiscible liquids.[6]
References
A Comparative Analysis of the Combustion Properties of 5-Ethyl-2,2-dimethyloctane and n-Dodecane
A detailed guide for researchers and scientists on the distinct combustion behaviors of a highly branched alkane isomer versus its straight-chain counterpart, supported by experimental data and standardized testing protocols.
In the realm of fuel science and engine development, the molecular structure of hydrocarbon fuels plays a pivotal role in determining their combustion characteristics. This guide provides a comprehensive comparison of the combustion properties of 5-Ethyl-2,2-dimethyloctane, a highly branched C12 alkane, and its straight-chain isomer, n-dodecane. Understanding these differences is crucial for the formulation of advanced fuels with tailored performance attributes.
Due to the limited availability of direct experimental data for this compound, this guide will utilize data for isododecane (2,2,4,6,6-pentamethylheptane), another highly branched C12 isomer, as a representative proxy. This substitution is justified by the well-established principle that the degree of branching, rather than the specific arrangement of the branches, is the primary determinant of the combustion behavior of alkane isomers.
Executive Summary of Combustion Properties
The combustion performance of a fuel is multi-faceted, with key parameters including ignition delay time, cetane number, heat of combustion, and flame speed. These properties collectively dictate a fuel's efficiency, emissions profile, and suitability for various engine types.
| Combustion Property | This compound (Isododecane as proxy) | n-Dodecane |
| Ignition Delay Time | Longer | Shorter |
| Derived Cetane Number (DCN) | 16.8 (±1)[1] | ~77 |
| Standard Enthalpy of Combustion (ΔH_c°) | -7889.0 kJ/mol (liquid) (Calculated) | -7901.74 kJ/mol (liquid)[2] |
| Laminar Flame Speed | Lower (qualitative) | Higher |
Detailed Comparison of Combustion Properties
Ignition Delay Time and Cetane Number
Ignition delay is the period between the injection of fuel into the combustion chamber and the onset of ignition. A shorter ignition delay is desirable for diesel engines, as it promotes smoother combustion and reduces knocking. The cetane number is a dimensionless measure of a fuel's ignition quality, with a higher cetane number indicating a shorter ignition delay.
-
n-Dodecane , as a straight-chain alkane, exhibits a relatively short ignition delay time and consequently a high cetane number, making it a good reference fuel for diesel. Experimental studies have extensively characterized its ignition delay behavior under various temperatures and pressures.[1]
-
This compound (represented by isododecane), due to its highly branched structure, demonstrates a significantly longer ignition delay time. This increased resistance to auto-ignition is reflected in its much lower derived cetane number (DCN) of 16.8 (±1).[1] The branching hinders the low-temperature oxidation reactions that initiate ignition.
Heat of Combustion
The heat of combustion, or enthalpy of combustion, is the amount of energy released when a fuel is burned completely. While a higher heat of combustion per mole might seem advantageous, the overall efficiency of an engine is also dependent on other combustion characteristics.
-
n-Dodecane has a standard enthalpy of combustion of -7901.74 kJ/mol for the liquid state.[2]
-
This compound (as isododecane) is expected to have a slightly lower heat of combustion. This is a general trend observed for branched alkanes compared to their straight-chain isomers. Increased branching leads to a more stable molecule with lower potential energy, resulting in a smaller energy release upon combustion. A calculated value for the standard enthalpy of combustion of liquid isododecane is approximately -7889.0 kJ/mol.
Laminar Flame Speed
Laminar flame speed is the velocity at which a flame front propagates through a stationary, unburned fuel-air mixture. It is a fundamental property that influences engine performance, stability, and emissions.
-
n-Dodecane has a higher laminar flame speed compared to its branched isomers. Experimental data for n-dodecane/air mixtures show a peak flame speed at slightly rich equivalence ratios.[3][4][5][6]
Experimental Protocols
The following sections detail the standardized experimental methodologies used to determine the key combustion properties discussed in this guide.
Ignition Delay Time Measurement
Methodology: Shock Tube
A shock tube is a device used to generate high temperatures and pressures for a short duration, simulating the conditions within an engine's combustion chamber.
Caption: Workflow for ignition delay time measurement using a shock tube.
Procedure:
-
The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.
-
The driven section is filled with a precisely prepared mixture of the fuel vapor and an oxidizer (e.g., air).
-
The diaphragm is ruptured, creating a shock wave that travels through the fuel-oxidizer mixture, rapidly increasing its temperature and pressure.
-
The time interval between the passage of the shock wave and the detection of light emission from the ensuing combustion (typically from OH* radicals) is measured as the ignition delay time.
Cetane Number Determination
Methodology: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil
This method utilizes a standardized single-cylinder, variable-compression-ratio engine.
Caption: Logical flow for determining cetane number via ASTM D613.
Procedure:
-
The test fuel is run in a Cooperative Fuel Research (CFR) engine under standardized conditions.
-
The compression ratio of the engine is adjusted until the fuel exhibits a specific, standardized ignition delay.
-
The performance of the test fuel is then bracketed by two reference fuel blends with known cetane numbers.
-
The cetane number of the test fuel is determined by interpolating between the cetane numbers of the reference blends that give the same ignition delay.
Heat of Combustion Measurement
Methodology: Bomb Calorimetry
A bomb calorimeter is an instrument used to measure the heat of combustion of a substance at constant volume.
Caption: Experimental workflow for bomb calorimetry.
Procedure:
-
A precisely weighed sample of the fuel is placed in a sealed container called a "bomb," which is then filled with high-pressure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The fuel is ignited electrically, and the heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
By measuring the temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.
Laminar Flame Speed Measurement
Methodology: Constant Volume Combustion Chamber with Schlieren Imaging
This method involves igniting a fuel-air mixture in a sealed chamber and observing the flame propagation.
Caption: Process for measuring laminar flame speed in a constant volume chamber.
Procedure:
-
A spherical, constant-volume combustion chamber is filled with a homogeneous mixture of the fuel and air at a known pressure and temperature.
-
The mixture is ignited at the center of the chamber by a spark.
-
A high-speed camera using Schlieren or shadowgraph techniques captures the outward propagation of the spherical flame front.
-
By analyzing the recorded images, the flame radius can be measured as a function of time.
-
The stretched flame speed is calculated from the rate of change of the flame radius, and this is then extrapolated to zero stretch to obtain the unstretched laminar flame speed.
Conclusion
The comparison between this compound (represented by isododecane) and n-dodecane clearly illustrates the profound impact of molecular structure on combustion properties. The straight-chain n-dodecane is characterized by a shorter ignition delay, higher cetane number, and higher laminar flame speed, making it well-suited as a diesel fuel component. In contrast, the highly branched structure of this compound leads to a longer ignition delay, a much lower cetane number, and a lower laminar flame speed, properties that are more desirable in fuels for spark-ignition engines to prevent knocking. While the heat of combustion is slightly lower for the branched isomer, the differences in ignition and flame propagation characteristics are far more significant for practical applications. This guide underscores the importance of considering isomeric structure in the design and selection of fuels for modern and future combustion engines.
References
comparative study of different dodecane isomers as diesel fuel surrogates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of different dodecane (B42187) isomers as surrogates for diesel fuel. The selection of an appropriate surrogate is crucial for accurate computational fluid dynamics (CFD) modeling and experimental research in engine development. This document summarizes key performance metrics, details the experimental protocols used for their measurement, and presents a logical workflow for such comparative studies.
Executive Summary
Diesel fuel is a complex mixture of hydrocarbons, making direct simulation and fundamental combustion studies challenging. Dodecane (C12H26) is a key alkane component often used in diesel surrogate mixtures due to its representative molecular weight and cetane number. However, the isomeric structure of dodecane significantly influences its combustion and emission characteristics. This guide compares the performance of n-dodecane, iso-dodecane (specifically 2,2,4,6,6-pentamethylheptane), and other isomers to provide a basis for selecting the most suitable surrogate for specific research applications.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for different dodecane isomers. It is important to note that experimental conditions can significantly affect the measured values. Therefore, the conditions for each data point are provided where available.
Table 1: Cetane Number of Dodecane Isomers
| Isomer | Cetane Number (CN) / Derived Cetane Number (DCN) | Measurement Method | Reference |
| n-Dodecane | ~75 | Standard Test Method | [1] |
| iso-Dodecane (2,2,4,6,6-pentamethylheptane) | 16.8 (±1) | ASTM D6890 | [2] |
| 2,6,10-trimethyl dodecane | 59.1 | Not Specified | [3][4] |
Table 2: Ignition Delay Times of Dodecane Isomers
| Isomer | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (ms) | Experimental Facility | Reference |
| n-Dodecane | 727 - 1422 | 15 - 34 | 0.5, 1.0 | Varies with T, P, Φ | Shock Tube | [5] |
| n-Dodecane | 875 - 1250 | 14, 40 | 0.5, 1.0 | Varies with T, P, Φ | Shock Tube | [5] |
| iso-Dodecane | 600 - 1300 | 15, 20, 40 | 0.5, 1.0, >1.0 | Varies with T, P, Φ | Rapid Compression Machine & Shock Tube | [6] |
| 2,6,10-trimethyl dodecane | < 870 | 20 | Not Specified | Faster than n-dodecane/iso-octane blend | Reflected Shock | [3][4] |
Table 3: Laminar Flame Speed of Dodecane Isomers
| Isomer | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Peak Laminar Flame Speed (cm/s) | Experimental Method | Reference |
| n-Dodecane | ~400 | 1 | ~1.1 | ~38 | Spherically Expanding Flame | [7] |
| n-Dodecane | 473 | 2, 4, 6 | ~1.1 | Varies with P | Spherically Expanding Flame | [8] |
| iso-Dodecane | Not Available | Not Available | Not Available | Not Available | Not Available | |
| cyclo-Dodecane | Not Available | Not Available | Not Available | Not Available | Not Available |
Table 4: Emission Characteristics of Dodecane Isomers
| Isomer | Sooting Tendency (Threshold Sooting Index - TSI) | NOx Emissions | CO Emissions | HC Emissions | Experimental Setup | Reference |
| n-Dodecane | Baseline | - | - | - | Not Specified | [9] |
| iso-Dodecane (2,2,4,6,6-pentamethylheptane) | 15.4 (±0.5) | - | - | - | Not Specified | [2] |
| Blends with iso-dodecane | Reduced soot | - | - | - | Constant Volume Chamber | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cetane Number Measurement
The Cetane Number (CN) is determined using a standardized cooperative fuel research (CFR) engine according to ASTM D613 . The method involves comparing the ignition delay of the test fuel with that of reference fuels (n-hexadecane with a CN of 100 and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) with a CN of 15). The compression ratio of the engine is adjusted to achieve a standard ignition delay for the test fuel, and the CN is interpolated from the compression ratios required for the reference fuels. The Derived Cetane Number (DCN) is determined using an Ignition Quality Tester (IQT) following ASTM D6890 , which measures the ignition delay period of a small fuel sample injected into a heated, pressurized chamber.
Ignition Delay Measurement
Ignition delay times are typically measured using a shock tube or a rapid compression machine (RCM) .
-
Shock Tube: A high-pressure driver section is separated from a low-pressure driven section by a diaphragm. When the diaphragm is ruptured, a shock wave propagates into the driven section, rapidly heating and pressurizing the test gas mixture (fuel and oxidizer). The ignition delay is the time between the passage of the reflected shock wave and the onset of combustion, which is typically detected by a sharp pressure rise or light emission.
-
Rapid Compression Machine: A piston rapidly compresses a fuel-air mixture in a cylinder. The temperature and pressure of the mixture rise due to the compression, leading to autoignition. The ignition delay is the time from the end of compression to the onset of ignition, detected by a pressure transducer.
Laminar Flame Speed Measurement
The laminar flame speed is often measured using a spherically expanding flame in a constant volume combustion chamber.
-
A homogeneous mixture of the fuel and air is prepared in a spherical vessel at a controlled temperature and pressure.
-
The mixture is ignited at the center of the vessel using a spark.
-
A high-speed schlieren imaging system records the propagation of the spherical flame front.
-
The flame radius as a function of time is determined from the images.
-
The stretched flame speed is calculated from the rate of change of the flame radius.
-
The unstretched laminar flame speed is then extrapolated by removing the effects of flame stretch.
Emissions Testing
Emissions are characterized using a single-cylinder research engine coupled with an exhaust gas analysis system.
-
The engine is operated at various steady-state conditions (speed and load) with the test fuel.
-
The exhaust gas is sampled and analyzed for key pollutants.
-
NOx is typically measured using a chemiluminescence detector.
-
Soot (particulate matter) is measured using a variety of techniques, including a smoke meter or a differential mobility spectrometer.
-
CO and CO2 are measured using non-dispersive infrared (NDIR) analyzers.
-
Unburned hydrocarbons (HC) are measured using a flame ionization detector (FID).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of dodecane isomers as diesel fuel surrogates.
Conclusion
The selection of a dodecane isomer as a diesel fuel surrogate has a profound impact on the outcome of combustion simulations and experiments. This guide highlights the significant differences in key performance metrics among various isomers.
-
n-Dodecane exhibits a high cetane number and serves as a good baseline for straight-chain paraffinic components in diesel.
-
iso-Dodecane , particularly highly branched isomers like 2,2,4,6,6-pentamethylheptane, has a much lower cetane number and a reduced sooting tendency compared to its linear counterpart. This makes it a suitable component for representing the branched alkanes in diesel fuel.
-
Other branched isomers, such as 2,6,10-trimethyl dodecane , show intermediate properties that can be tailored in surrogate mixtures to match specific diesel fuel characteristics.
The data presented herein, along with the detailed experimental protocols, provide a valuable resource for researchers in selecting and utilizing dodecane isomers for their specific research needs in diesel combustion. Further research is required to generate a more comprehensive and directly comparable dataset for a wider range of dodecane isomers, including cyclic structures, to enhance the fidelity of diesel surrogate fuel models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. dspace.rpi.edu [dspace.rpi.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sae.org [sae.org]
- 10. researchgate.net [researchgate.net]
Navigating the Maze: A Comparative Guide to the Accuracy and Precision of Analytical Methods for Branched Alkane Analysis
For researchers, scientists, and drug development professionals, the accurate and precise analysis of branched alkanes is a critical yet challenging task. The vast number of structurally similar isomers, especially in complex mixtures, demands analytical techniques that offer high resolution and sensitivity. This guide provides an objective comparison of the primary analytical methods used for branched alkane analysis, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The principal methods for the analysis of branched alkanes are gas chromatography (GC) and mass spectrometry (MS), often used in combination as GC-MS. Other techniques such as proton transfer reaction-mass spectrometry (PTR-MS) and nuclear magnetic resonance (NMR) spectroscopy also find application in specific contexts. The choice of method is often dictated by the complexity of the sample and the specific analytical goal, whether it be quantification, identification, or structural elucidation.
Comparative Analysis of Analytical Methods
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, making it well-suited for alkane analysis.[1] The separation is typically based on the boiling points of the compounds.[2] However, for complex mixtures of branched alkane isomers with very similar boiling points, achieving complete separation can be challenging.[2] Mass spectrometry, on the other hand, provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.[3] The combination of GC's separation power with MS's identification capabilities in GC-MS makes it a cornerstone for detailed hydrocarbon analysis.[3]
Data Presentation: Performance Metrics
The accuracy and precision of an analytical method are paramount for reliable results. Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurement.[4][5] The following table summarizes key performance metrics for the analysis of branched alkanes using different analytical techniques.
| Analytical Method | Analyte | Limit of Detection (LOD) | Accuracy | Precision (RSD) | Reference |
| GC-MS | 2,4-dimethylpentane | 0.3 nmol dm⁻³ | High | < 1.5% | [6][7] |
| GC-MS | 2-methylpentane | 0.3 nmol dm⁻³ | High | < 1.5% | [6][7] |
| GC-MS | 2,3-dimethylbutane | 1.1 nmol dm⁻³ | High | < 1.5% | [6][7] |
| PTR-MS | Pentane | 5.8 nmol dm⁻³ | Moderate | N/A | [6] |
| PTR-MS | Hexane (B92381) | 4.5 nmol dm⁻³ | Moderate | N/A | [6] |
| 2D DQF-COSY NMR | 2-methyl alkanes | N/A | RMSEP: 1.4 mol% | RMSEC: 0.8 mol% | [8] |
| 2D DQF-COSY NMR | linear alkanes | N/A | RMSEP: 1.4 mol% | RMSEC: 0.8 mol% | [8] |
RSD: Relative Standard Deviation, RMSEP: Root Mean Square Error of Prediction, RMSEC: Root Mean Square Error of Calibration. N/A: Not Available in the provided search results.
In general, GC-MS demonstrates lower limits of detection for branched alkanes compared to PTR-MS.[6] NMR spectroscopy, particularly 2D techniques, offers a non-destructive method for characterizing the extent and nature of branching in mixtures of alkanes, with reported accurate estimations.[8]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving accurate and precise results. Below are representative methodologies for the analysis of branched alkanes using GC-MS.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Branched Alkane Analysis
This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.
1. Sample Preparation:
-
Dilute the sample in a suitable solvent, such as hexane, to a final concentration of approximately 50 mg/L.[9]
-
Prepare an n-alkane standard by diluting a stock standard 1 in 10 with hexane in a volumetric flask.[9]
-
Transfer an aliquot of the prepared sample and standard to 1.5 mL vials for analysis.[9]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 6890N or equivalent.[10]
-
Injector:
-
Column:
-
Oven Program:
-
Mass Spectrometer:
3. Data Analysis:
-
Identify branched alkanes based on their mass spectra, as they tend to fragment at the branching points.[12][13]
-
Quantify the analytes by comparing their peak areas to those of the standards.
Mandatory Visualization
Logical Workflow for Method Selection
The selection of an appropriate analytical method is a critical first step. The following diagram illustrates a logical workflow to guide researchers in this decision-making process.
Caption: Logical workflow for selecting an analytical method for branched alkane analysis.
Experimental Workflow for GC-MS Analysis
The following diagram outlines the typical experimental workflow for the analysis of branched alkanes using GC-MS.
Caption: Experimental workflow for the GC-MS analysis of branched alkanes.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 4. fiveable.me [fiveable.me]
- 5. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. ikev.org [ikev.org]
- 8. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sctunisie.org [sctunisie.org]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Guide to Inter-Laboratory Comparison of Dodecane Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of dodecane (B42187) isomer analysis. Dodecane, with its 355 structural isomers, presents a significant analytical challenge, particularly in complex matrices such as fuels and environmental samples. This document outlines a standardized analytical approach using comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), presents a hypothetical data set for comparative purposes, and details the necessary experimental protocols to ensure data consistency and reliability across different laboratories.
Introduction
An inter-laboratory comparison, or round-robin test, is a crucial exercise for validating and harmonizing analytical methods.[1][2] By analyzing identical samples at multiple laboratories, it is possible to assess the reproducibility and accuracy of a given analytical procedure. The analysis of dodecane isomers is of significant interest in various fields, including petroleum and biofuel analysis, where the isomeric distribution can influence fuel properties.[3][4]
Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful technique for the detailed characterization of complex hydrocarbon mixtures due to its enhanced separation capacity compared to traditional one-dimensional GC.[5][6] When coupled with a mass spectrometer (MS), it allows for the confident identification of individual isomers.
This guide is intended to facilitate the setup and execution of an inter-laboratory study for the analysis of a standard mixture of dodecane isomers.
Hypothetical Inter-Laboratory Comparison Data
The following tables represent a hypothetical dataset from a round-robin test involving three laboratories (Lab A, Lab B, and Lab C) analyzing a standard mixture of five selected dodecane isomers. This data is provided to illustrate how results from an inter-laboratory comparison can be presented and evaluated.
Table 1: Retention Times of Dodecane Isomers (minutes)
| Isomer | Lab A | Lab B | Lab C | Mean | Std. Dev. |
| n-Dodecane | 25.42 | 25.45 | 25.40 | 25.42 | 0.025 |
| 2-Methylundecane | 24.88 | 24.91 | 24.86 | 24.88 | 0.025 |
| 3-Methylundecane | 24.95 | 24.98 | 24.93 | 24.95 | 0.025 |
| 2,2,4-Trimethylnonane | 23.71 | 23.75 | 23.69 | 23.72 | 0.031 |
| 2,2,4,6,6-Pentamethylheptane | 22.53 | 22.57 | 22.51 | 22.54 | 0.031 |
Table 2: Peak Area of Dodecane Isomers (arbitrary units)
| Isomer | Lab A | Lab B | Lab C | Mean | Std. Dev. |
| n-Dodecane | 152,340 | 155,680 | 150,120 | 152,713 | 2,793 |
| 2-Methylundecane | 148,970 | 151,230 | 147,850 | 149,350 | 1,720 |
| 3-Methylundecane | 149,560 | 152,010 | 148,110 | 149,893 | 1,978 |
| 2,2,4-Trimethylnonane | 150,110 | 153,450 | 148,990 | 150,850 | 2,308 |
| 2,2,4,6,6-Pentamethylheptane | 147,650 | 150,980 | 146,540 | 148,390 | 2,311 |
Table 3: Resolution of Critical Isomer Pairs
| Isomer Pair | Lab A | Lab B | Lab C | Mean | Std. Dev. |
| 2-Methylundecane / 3-Methylundecane | 1.55 | 1.52 | 1.58 | 1.55 | 0.03 |
Experimental Protocol
To ensure comparability of results, all participating laboratories should adhere to the following standardized protocol.
3.1. Sample Preparation
A standard mixture of dodecane isomers (e.g., n-dodecane, 2-methylundecane, 3-methylundecane, 2,2,4-trimethylnonane, and 2,2,4,6,6-pentamethylheptane) should be prepared in a suitable solvent such as hexane. The concentration of each isomer should be identical. Each participating laboratory will receive an aliquot of the same sample.
3.2. GCxGC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a cryogenic modulator.
-
First Dimension Column: 30 m x 0.25 mm ID, 0.25 µm film thickness; non-polar stationary phase (e.g., DB-5ms).
-
Second Dimension Column: 2 m x 0.18 mm ID, 0.18 µm film thickness; polar stationary phase (e.g., DB-17ms).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL split injection with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Modulation Period: 6 seconds.
-
Mass Spectrometer: Time-of-Flight (TOF) or Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Acquisition Rate: 100 spectra/second.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
3.3. Data Analysis
-
Peak Identification: Peaks should be identified based on their retention times and mass spectra. The NIST Mass Spectral Library should be used for spectral matching.
-
Peak Integration: All peaks should be integrated using a consistent baseline correction method.
-
Resolution Calculation: The resolution (Rs) between critical isomer pairs should be calculated using the formula: Rs = 2(t_R2 - t_R1) / (w_b1 + w_b2), where t_R is the retention time and w_b is the peak width at the base.
Workflow for Inter-Laboratory Comparison
The following diagram illustrates the workflow for the inter-laboratory comparison of dodecane isomer analysis.
Caption: Workflow for an inter-laboratory comparison of dodecane isomer analysis.
Conclusion
A well-structured inter-laboratory comparison is essential for establishing robust and reliable methods for dodecane isomer analysis. By adhering to a standardized protocol, laboratories can generate comparable data, leading to a better understanding of method performance and improved data quality across the scientific community. The use of advanced analytical techniques like GCxGC-MS is critical for resolving the complexities of dodecane isomer mixtures. This guide provides a foundational framework to assist researchers in designing and participating in such collaborative studies.
References
Branching and its Influence on the Viscosity of C12 Alkanes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of alkanes is paramount. Among these, viscosity plays a critical role in formulations, lubrication, and fluid dynamics. This guide provides a detailed comparison of the effects of molecular branching on the dynamic viscosity of C12 alkanes, supported by experimental data and methodologies.
The degree of branching in the molecular structure of alkanes significantly alters their physical properties. For alkanes with a moderate chain length, such as the C12 isomers, increased branching typically leads to a decrease in viscosity. This phenomenon is attributed to the more compact, spherical shape of branched molecules, which reduces the surface area available for intermolecular van der Waals forces. However, experimental data for C12 alkanes reveals a nuanced relationship that can deviate from this general trend under specific conditions.
Quantitative Comparison of C12 Alkane Viscosity
To illustrate the impact of branching, the dynamic viscosities of linear n-dodecane and the highly branched isomer 2,2,4,6,6-pentamethylheptane (B104275) were compared at a standard temperature of 20°C.
| Alkane Isomer | Chemical Structure | Degree of Branching | Dynamic Viscosity at 20°C (mPa·s) |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | Linear | ~1.489 |
| 2,2,4,6,6-Pentamethylheptane | (CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃ | Highly Branched | 1.8 |
Contrary to the expected trend for shorter-chain alkanes, the highly branched 2,2,4,6,6-pentamethylheptane exhibits a higher viscosity than its linear counterpart, n-dodecane, at 20°C. This suggests that at this specific carbon number and temperature, the increased molecular entanglement of the highly branched structure may play a more dominant role in determining viscosity than the reduction in surface area.
Experimental Protocols
The viscosity of alkanes can be determined using various established methods. The data presented in this guide is typically obtained through techniques such as capillary viscometry or rotational viscometry.
Capillary Viscometry
This method involves measuring the time it takes for a known volume of the alkane to flow through a capillary tube of a specific diameter and length under the influence of gravity. The kinematic viscosity is calculated from this flow time and the calibration constant of the viscometer. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
A common apparatus for this measurement is the Ubbelohde viscometer. The experimental workflow is as follows:
Rotational Viscometry
In this technique, the torque required to rotate a spindle immersed in the alkane sample at a constant angular velocity is measured. This torque is directly proportional to the dynamic viscosity of the fluid. A significant advantage of this method is its ability to measure viscosity over a range of shear rates.
The general relationship between molecular structure and viscosity for smaller alkanes can be visualized as follows:
Performance Showdown: A Comparative Guide to Zeolite Catalysts for Dodecane Isomerization
For researchers and scientists in the fields of catalysis and drug development, the efficient isomerization of long-chain alkanes like n-dodecane is a critical step in producing high-quality fuels and lubricant base oils. The choice of catalyst plays a pivotal role in determining the yield and selectivity of the desired branched isomers. This guide provides an objective comparison of the performance of three prominent zeolite catalysts—ZSM-22, SAPO-11, and Y-zeolite—in the hydroisomerization of n-dodecane, supported by experimental data from recent literature.
Quantitative Performance Comparison
The following table summarizes the catalytic performance of various modified ZSM-22, SAPO-11, and Y-zeolite catalysts in the hydroisomerization of n-dodecane. It is important to note that the experimental conditions vary across different studies, which can significantly influence the results.
| Catalyst | Support Modification | Pt Loading (wt%) | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | n-Dodecane Conversion (%) | Isomer Selectivity (%) | Isomer Yield (%) | Reference |
| Pt/ZSM-22 | Unmodified | Not Specified | 300 | Not Specified | Not Specified | 1.1 | Low | Low | [1] |
| Pt/ZSM-22 | NH₄⁺ ion-exchange & (NH₄)₂SiF₆ treatment | Not Specified | 300 | Not Specified | Not Specified | 87.5 | 88.0 (isododecane) | ~77.0 | [1] |
| Pt/ZSM-22 | Citric Acid Treated (CA-2) | Not Specified | Not Specified | Not Specified | Not Specified | 89.7 | Not Specified | Not Specified | [2] |
| Pt/ZSM-22-Y | NaOH + CTAB treated | 0.5 | Not Specified | Not Specified | Not Specified | High | High (multibranched) | High | |
| Pt/SAPO-11 | Pt(NH₃)₄(NO₃)₂ precursor | 0.5 | 320 | Atmospheric | 4.0 | 76.0 | 84.0 (isododecane) | ~63.8 | [3] |
| Pt/HY@KCC-1 | Fibrous silica (B1680970) core-shell | Not Specified | 350 | Not Specified | Not Specified | 100 | Not Specified | 72.0 | [4] |
| Pt/HY | Unmodified | Not Specified | 350 | Not Specified | Not Specified | ~50 | Not Specified | <36.0 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for catalyst preparation, characterization, and dodecane (B42187) isomerization reaction based on the reviewed literature.
Catalyst Preparation (Incipient Wetness Impregnation)
A common method for preparing platinum-supported zeolite catalysts is incipient wetness impregnation.
-
Zeolite Support Pre-treatment: The parent zeolite (ZSM-22, SAPO-11, or Y-zeolite) is calcined in air at a high temperature (e.g., 550 °C) for several hours to remove any organic templates or adsorbed water.
-
Platinum Precursor Solution: An aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆) or tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂), is prepared. The concentration is calculated to achieve the desired platinum loading on the support (typically 0.5-1.0 wt%).
-
Impregnation: The platinum precursor solution is added dropwise to the dried zeolite powder until the pores are completely filled (incipient wetness point). The mixture is then left to equilibrate for several hours at room temperature.
-
Drying and Calcination: The impregnated zeolite is dried in an oven, typically at 110-120 °C, overnight. This is followed by calcination in air at a temperature of 350-500 °C for 3-6 hours.
-
Reduction: Prior to the isomerization reaction, the calcined catalyst is reduced in a stream of hydrogen gas at a high temperature (e.g., 400-500 °C) for several hours to reduce the platinum species to their active metallic state.
Catalyst Characterization
To understand the physicochemical properties of the catalysts that influence their performance, a suite of characterization techniques is employed.
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the zeolite support.
-
N₂ Adsorption-Desorption (BET analysis): To measure the surface area, pore volume, and pore size distribution of the catalyst.
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To quantify the total acidity and the distribution of acid site strengths of the catalyst.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the zeolite crystals and the dispersion and particle size of the platinum nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed pyridine: To differentiate between Brønsted and Lewis acid sites.
Dodecane Isomerization Reaction
The catalytic performance is typically evaluated in a continuous-flow fixed-bed reactor system.
-
Reactor Setup: A stainless-steel fixed-bed reactor is loaded with a specific amount of the prepared catalyst (typically as pellets).
-
Catalyst Activation: The catalyst is activated in-situ by reduction under a hydrogen flow at a high temperature as described in the preparation step.
-
Reaction Initiation: After activation, the reactor is cooled to the desired reaction temperature (e.g., 250-350 °C) and the pressure is adjusted (e.g., 1-4 MPa). A mixture of n-dodecane and hydrogen is then fed into the reactor at a specific weight hourly space velocity (WHSV).
-
Product Collection: The reaction products are cooled and collected in a gas-liquid separator. The liquid products are collected at regular intervals for analysis.
-
Product Analysis: The collected liquid products are analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., PONA). This allows for the quantification of n-dodecane conversion and the identification and quantification of the various isomers and cracking products. The conversion of n-dodecane and the selectivity to isomers are calculated based on the GC data.
Visualizing the Process and Logic
To better illustrate the experimental workflow and the underlying principles of catalyst performance, the following diagrams are provided.
Caption: Experimental workflow for dodecane isomerization over zeolite catalysts.
Caption: Logical relationship between catalyst properties and performance.
References
comparative analysis of the sooting tendency of branched vs. linear alkanes
A deep dive into the sooting characteristics of alkane isomers reveals that molecular structure plays a critical role in the propensity of a fuel to form soot during combustion. Contrary to the common association of branching with more stable compounds, branched alkanes generally exhibit a higher tendency to produce soot compared to their linear counterparts. This guide provides a comparative analysis, supported by experimental data, to elucidate these differences for researchers, scientists, and professionals in drug development where combustion byproducts may be a concern.
Quantitative Comparison of Sooting Tendencies
The sooting tendency of a hydrocarbon can be quantified using several metrics, including the Yield Sooting Index (YSI), Smoke Point, and Threshold Sooting Index (TSI). Generally, a higher YSI or TSI and a lower smoke point indicate a greater propensity for soot formation.
| Alkane | Type | Number of Carbons | Yield Sooting Index (YSI) | Smoke Point (mm) | Threshold Sooting Index (TSI) |
| n-Pentane | Linear | 5 | -8.9 | - | - |
| n-Hexane | Linear | 6 | 0 | - | - |
| 2-Methylpentane (B89812) | Branched | 6 | > 0 | - | - |
| 3-Methylpentane (B165638) | Branched | 6 | > 0 | - | - |
| 2,3-Dimethylbutane (B166060) | Branched | 6 | > 0 | - | - |
| n-Heptane | Linear | 7 | 8.7 | - | - |
| n-Octane | Linear | 8 | 18.9 | - | - |
| Iso-octane (2,2,4-Trimethylpentane) | Highly Branched | 8 | - | - | Higher than n-octane |
| Isocetane (2,2,4,4,6,8,8-Heptamethylnonane) | Highly Branched | 16 | 31 | - | - |
Studies have consistently shown that for a given carbon number, branched alkanes produce more soot than their linear isomers.[2][3] For instance, all branched isomers of hexane (B92381) (2-methylpentane, 3-methylpentane, and 2,3-dimethylbutane) have been found to be more sooting than n-hexane.[1] The general trend observed for hexane isomers in terms of sooting tendency is: 2,3-dimethylbutane > 3-methylpentane > 2-methylpentane > n-hexane.[1] This increased sooting tendency in branched alkanes is attributed to the different decomposition pathways they undergo during combustion, which can lead to a higher concentration of soot precursors.[3]
Furthermore, for linear alkanes, the sooting propensity generally increases with the length of the carbon chain.[1][4]
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies designed to measure the sooting tendency of fuels.
Yield Sooting Index (YSI)
The Yield Sooting Index (YSI) is a robust, quantitative measure of a fuel's tendency to form soot.
Methodology:
-
A small amount of the test compound (typically around 1000 ppm) is doped into a standard methane/air non-premixed flame in a co-flow burner.
-
The change in the maximum soot concentration in the flame due to the addition of the dopant is measured.
-
Laser-Induced Incandescence (LII) is a common technique used for this measurement. In LII, a high-energy pulsed laser heats the soot particles to their vaporization temperature.
-
The incandescent light emitted by the heated particles is detected, and its intensity is proportional to the soot volume fraction.
-
The YSI is then calculated based on the measured increase in soot, providing a relative sooting tendency compared to reference fuels.
Smoke Point
The smoke point test is a standardized method (ASTM D1322) used to assess the smoke-producing properties of fuels like kerosene (B1165875) and aviation turbine fuel.[3][5] A higher smoke point indicates a lower sooting tendency.
Methodology:
-
The fuel sample is burned in a standard smoke point lamp with a wick.
-
The flame height is gradually increased by adjusting the wick.
-
The maximum flame height in millimeters at which the flame burns without producing any visible smoke is recorded as the smoke point.
Threshold Sooting Index (TSI)
The Threshold Sooting Index (TSI) is another widely used metric to quantify sooting propensity, particularly for liquid fuels.
Methodology:
-
Similar to the smoke point test, a wick-fed laminar diffusion flame is used.
-
Instead of only measuring the flame height, the fuel uptake rate is also measured.
-
The TSI is calculated based on the relationship between the flame height and the fuel mass consumption rate at the point of incipient soot formation. An inflection point in the plot of flame height versus fuel uptake rate is often used as a reference to calculate the TSI.[4]
-
The TSI can be related to the smoke point and the molecular weight (MW) of the fuel through an empirical formula: TSI = a(MW/Smoke Point) + b, where 'a' and 'b' are apparatus-specific constants.
Visualizing the Relationship and Workflow
To better understand the concepts discussed, the following diagrams illustrate the relationship between alkane structure and sooting tendency, as well as a typical experimental workflow for measuring sooting tendency.
Caption: Relationship between alkane structure and sooting tendency.
Caption: A typical workflow for measuring the Yield Sooting Index.
References
- 1. A comparative study of the sooting tendencies of various C5–C8 alkanes, alkenes and cycloalkanes in counterflow diffusion flames - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arrow.utias.utoronto.ca [arrow.utias.utoronto.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
Safety Operating Guide
Proper Disposal of 5-Ethyl-2,2-dimethyloctane: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This document provides essential procedural guidance for the proper disposal of 5-Ethyl-2,2-dimethyloctane, a non-halogenated aliphatic hydrocarbon, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the flammable nature and potential environmental hazards associated with this compound class.
Hazard Identification and Classification
-
Health Hazards: May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1]
Therefore, this compound waste must be handled as hazardous waste.
Segregation and Storage of Chemical Waste
Proper segregation is the first and most critical step in laboratory waste management to prevent dangerous reactions and ensure correct disposal pathways.
-
Designated Waste Stream: this compound must be disposed of in a designated non-halogenated organic solvent waste stream.[3][4]
-
Avoid Mixing: Never mix non-halogenated solvent waste with halogenated solvents (those containing fluorine, chlorine, bromine, or iodine).[3][4] Mixing these waste streams can result in unnecessarily high disposal costs, as the entire mixture must be treated as the more hazardous halogenated waste.[4]
-
Incompatible Materials: Do not mix with other waste categories such as acids, bases, oxidizers, or aqueous solutions.[3][5]
Table 1: Waste Segregation for this compound
| Waste Type | Compatible Waste Stream | Incompatible Waste Streams |
| This compound | Non-Halogenated Organic Solvents | Halogenated Solvents, Acids, Bases, Oxidizers, Aqueous Waste |
| Contaminated Labware (e.g., gloves, wipes) | Solid Chemical Waste | Regular Trash |
Waste Container Selection and Labeling
The integrity and clear identification of waste containers are crucial for safety and compliance.
-
Container Material: Use a chemically compatible container, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a tightly fitting cap.[3] The original product container can be reused if it is in good condition.[3]
-
Container Condition: Ensure the container is clean, dry, and free of any external contamination.
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[6]
-
Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[3]
-
List all constituents and their approximate percentages if it is a mixed waste stream (of compatible chemicals).[6]
-
Indicate the relevant hazards by checking the appropriate boxes (e.g., Flammable, Toxic).[6]
-
Safe Handling and Accumulation Procedures
Adherence to safe handling practices within the laboratory is essential to minimize exposure and prevent accidents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling the waste.[1][2]
-
Ventilation: All transfers of waste should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[2][6]
-
Container Management:
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA should be in a secondary containment tray to manage potential leaks.
Disposal Protocol
The final disposal of hazardous waste must be handled by qualified personnel and licensed facilities.
-
Arrange for Pickup: Once the waste container is nearly full (approximately 75-90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7][8]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or other organic solvents be poured down the sink.[9][10] This is illegal and harmful to the environment.
-
Disposal of Empty Containers: An empty container that held this compound must also be treated as hazardous waste unless properly decontaminated.[11] To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste.[3][10] After triple rinsing and air drying, deface the original label and dispose of the container according to institutional guidelines, which may allow for disposal in regular trash or glass waste.[3][10]
Experimental Protocol: Triple Rinsing of Empty Containers
This protocol details the standard procedure for decontaminating empty chemical containers that held this compound.
-
Select a Rinsing Solvent: Choose a solvent in which this compound is readily soluble, such as acetone or ethanol.
-
First Rinse: Add a small amount of the chosen solvent to the empty container, equivalent to about 5-10% of the container's volume. Secure the cap and swirl the container to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into the appropriate non-halogenated solvent hazardous waste container.
-
Second and Third Rinses: Repeat steps 2 and 3 two more times to complete the triple rinse.
-
Dry the Container: Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).
-
Final Disposal: Once dry, remove or deface the original chemical label. The container can now be disposed of as non-hazardous waste according to your institution's policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ethz.ch [ethz.ch]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Handling Protocols for 5-Ethyl-2,2-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for 5-Ethyl-2,2-dimethyloctane, ensuring the protection of laboratory personnel and adherence to safety standards. The following procedures are based on the known hazards of similar aliphatic hydrocarbons and are intended to provide a conservative and robust safety framework.
Hazard Summary
-
Flammability: Flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.
-
Irritation: Causes skin and serious eye irritation.[1][3] May also cause respiratory irritation.[1][3]
-
Health Hazards: Inhalation of high concentrations of vapor may cause dizziness, nausea, and headaches.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the selection process.
| Protection Type | Specific PPE Requirement | Material/Standard | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | ANSI Z87.1 / EN 166 | Protects against chemical splashes.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | ASTM F739 / EN 374 | Prevents skin contact and irritation.[2] |
| Lab coat or chemical-resistant apron/coveralls | Appropriate for flammable liquids | Protects clothing and skin from splashes. | |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | NIOSH or equivalent approved respirator if ventilation is inadequate | Prevents inhalation of vapors and respiratory irritation.[2][3] |
| Foot Protection | Closed-toe shoes | --- | Protects feet from spills. |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Strict adherence to operational and disposal protocols is mandatory to mitigate risks associated with this compound.
Handling and Storage Procedures
1. Engineering Controls:
- Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
- Use explosion-proof electrical and ventilating equipment.[4]
- Ensure eyewash stations and safety showers are readily accessible.
2. Safe Handling Practices:
- Avoid contact with skin, eyes, and clothing.[2]
- Do not breathe vapors or mists.[2]
- Keep away from heat, sparks, open flames, and other ignition sources.[2][3] No smoking.
- Use non-sparking tools to prevent ignition.[3]
- Ground and bond containers and receiving equipment to prevent static discharge.[3]
- Wash hands thoroughly after handling.
3. Storage:
- Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
- Keep away from incompatible materials such as strong oxidizing agents.[2]
Spill Response Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Contain: Use a non-combustible absorbent material (e.g., sand, earth) to contain the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials for hazardous waste disposal.
Disposal Plan
This compound and its contaminated materials are considered hazardous waste and must be disposed of accordingly.
1. Waste Collection:
- Collect all waste, including excess reagent, contaminated absorbent materials, and disposable PPE, in a designated, properly labeled, and sealed container.
- Do not mix with other waste streams unless compatibility is confirmed.
2. Container Disposal:
- Empty containers retain product residue and can be dangerous.[3]
- For containers that are not acutely hazardous, triple-rinse with a suitable solvent.[5] The rinsate must be collected as hazardous waste.[5]
- After triple-rinsing and air-drying, deface the original label and mark the container as "EMPTY".[5]
- Dispose of the empty container in accordance with institutional and local regulations, which may include disposal in general trash or a designated receptacle for broken glass if applicable.[5]
3. Final Disposal:
- Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
- Ensure compliance with all local, state, and federal regulations.
Chemical Disposal Workflow
Caption: Disposal workflow for this compound and its containers.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
